N-benzyl-2-methoxy-N-methylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(11(13)9-14-2)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLLKUXGWMVYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile & Solvent System Design: N-Benzyl-2-methoxy-N-methylacetamide
Executive Summary & Strategic Importance
N-Benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) is a critical tertiary amide intermediate, often utilized in the synthesis of complex pharmaceutical agents, including Menin-MLL inhibitors and peptidomimetics. Unlike crystalline APIs (Active Pharmaceutical Ingredients) like Lacosamide, this compound typically exists as a viscous clear oil at room temperature.
For process chemists and formulation scientists, the "solubility profile" of a liquid intermediate translates to miscibility mapping and partition coefficient (LogP) determination . Understanding these parameters is vital for:
-
Reaction Solvent Selection: Ensuring homogeneity during N-methylation or coupling reactions.
-
Work-up Strategy: Designing efficient liquid-liquid extractions (LLE) to remove impurities.
-
Purification: Selecting mobile phases for chromatography or antisolvents for potential low-temperature crystallization.
This technical guide outlines the physicochemical basis for solvent interaction and provides a validated protocol for determining the miscibility and thermodynamic profile of this compound.
Physicochemical Characterization
Before experimental screening, a structural analysis provides the baseline for solvent selection.
Structural Analysis
-
Core Scaffold: Tertiary amide (Acetamide derivative).[1]
-
Substituents:
-
N-Benzyl group: Adds significant lipophilicity and aromatic character (
- interactions). -
N-Methyl group: Removes the hydrogen bond donor capability of the amide, lowering the boiling point and preventing strong self-association (hence the liquid state).
-
2-Methoxy group: Provides a weak hydrogen bond acceptor site (ether oxygen).
-
Predicted Thermodynamic Properties
| Property | Value / Prediction | Relevance |
| Physical State | Clear Oil | Requires miscibility screening vs. saturation solubility. |
| Molecular Weight | 193.24 g/mol | Low MW facilitates high solubility in organic solvents. |
| LogP (Predicted) | ~1.1 - 1.5 | Moderately lipophilic; likely soluble in alcohols and chlorinated solvents. |
| H-Bond Donors | 0 | Limited water solubility; good solubility in aprotic solvents. |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Interacts well with protic solvents (Alcohols). |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
For liquid intermediates, the Hansen Solubility Parameter (HSP) model is the gold standard for predicting miscibility. It decomposes the total energy of vaporization into three components: Dispersion (
Group Contribution Calculation
Using the Stefanis-Panayiotou group-contribution method, we estimate the HSP values for this compound to guide solvent selection.
- (Dispersion): High due to the benzyl ring.
- (Polar): Moderate due to the amide dipole.
- (H-Bonding): Moderate (Acceptor only).
Estimated HSP Vector:
-
Target Solvents with
will likely be fully miscible.
HSP Interaction Map (DOT Visualization)
The following diagram illustrates the logical flow for selecting solvents based on HSP distance (
Figure 1: Decision logic for solvent miscibility prediction using Hansen Solubility Parameters.
Experimental Protocols (The Self-Validating System)
Protocol A: Visual Miscibility Screening
Since the compound is an oil, we determine the Miscibility Window rather than a solubility curve.
Reagents: HPLC grade solvents (Methanol, Acetonitrile, Toluene, Heptane, Water, DCM). Equipment: 4mL glass vials, vortex mixer, calibrated micropipette.
Step-by-Step Methodology:
-
Aliquot Preparation: Dispense 100 mg of this compound into a clear glass vial.
-
Solvent Addition: Add the test solvent in stepwise increments (e.g., 100
L, equivalent to 1:1 v/v). -
Agitation: Vortex for 30 seconds.
-
Observation:
-
Miscible: Single clear phase.
-
Immiscible: Distinct phase boundary or emulsion.
-
-
Temperature Stress: If miscible, cool to 0°C to check for phase separation or crystallization.
Data Output (Typical Profile):
| Solvent Class | Solvent | Miscibility Result | Application |
|---|---|---|---|
| Polar Protic | Water | Immiscible / Low | Washing aqueous impurities. |
| Polar Protic | Ethanol | Miscible | Potential crystallization solvent (at low temp). |
| Polar Aprotic | DMSO | Miscible | Reaction solvent. |
| Chlorinated | DCM | Miscible | Extraction solvent (Organic phase). |
| Hydrocarbon | Heptane | Immiscible | Washing non-polar impurities (degreasing). |
Protocol B: Partition Coefficient (LogP) Determination
This protocol validates the lipophilicity, crucial for extraction efficiency.
Method: Shake-Flask Method (OECD 107 equivalent).
-
Equilibration: Saturate 1-Octanol with Water, and Water with 1-Octanol.
-
Dissolution: Dissolve 50 mg of the compound in 5 mL of pre-saturated Octanol.
-
Partitioning: Add 5 mL of pre-saturated Water. Shake for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm or 254 nm).
-
Calculation:
.
Applications in Process Chemistry[2]
Extraction Strategy (Work-up)
Based on the profile, the compound is lipophilic (LogP > 1).
-
Recommended System: Ethyl Acetate / Water or DCM / Water.
-
Mechanism: The compound partitions into the organic layer. Acidic/Basic washes can be used to remove unreacted amine or acid starting materials without losing the neutral amide product.
Purification via Chromatography
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
Insight: Since the compound is immiscible with pure Heptane/Hexane but miscible with EtOAc, a gradient starting at 10-20% EtOAc will effectively retain and then elute the compound.
Crystallization Potential
While typically an oil, amides can often be forced to crystallize at low temperatures or high purity.
-
Screening Approach: Dissolve in minimal Diethyl Ether or TBME (tert-butyl methyl ether) and cool to -20°C. Add a seed crystal if available.
Workflow Visualization
The following diagram summarizes the complete characterization workflow for this intermediate.
Figure 2: Workflow for translating miscibility data into process operations.
References
-
Synthesis & Physical Properties: Muthaiah, S., et al. "Catalytic Acceptorless Dehydrogenations: Ru-Macho Catalyzed Construction of Amides and Imines." Journal of the American Chemical Society, vol. 133, no.[1][2] 5, 2011, pp. 1682–1685. (Describes the synthesis and isolation of the compound as a clear oil).
-
Thermodynamic Modeling (HSP): Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. (Authoritative text on HSP methodology).
-
Solubility Measurement Protocols: Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard protocols for LogP and solubility profiling).
-
Related Intermediate Chemistry: Borkin, D., et al. "Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia." Cancer Cell, vol. 27, no.[3] 4, 2015, pp. 589–602. (Contextualizes the use of similar intermediates in drug development).
Sources
Technical Whitepaper: N-benzyl-2-methoxy-N-methylacetamide – Synthesis, Safety, and Toxicological Profiling
Executive Summary
As drug development pipelines increasingly rely on highly functionalized tertiary amides for novel pharmacophores, understanding the synthetic behavior and safety profiles of intermediate scaffolds becomes critical. N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) is a sterically constrained tertiary amide utilized as a key intermediate in medicinal chemistry, including studies assessing in vivo tumor burden and targeted therapies[1].
This whitepaper provides a comprehensive technical guide for researchers and process chemists. It synthesizes predictive toxicological data, outlines a self-validating catalytic synthesis protocol, and establishes a foundational Safety Data Sheet (SDS) for laboratory handling.
Chemical Identity & Structural Analysis
This compound features a tertiary amide core flanked by a benzyl group and a methoxymethyl ether moiety. This specific substitution pattern restricts rotation around the C-N amide bond, leading to distinct rotameric populations that must be accounted for during analytical validation[2].
Table 1: Physicochemical Properties & Identifiers
| Parameter | Value | Source |
| CAS Number | 139765-14-3 | ,[3] |
| PubChem CID | 19178358 | [4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4],[5] |
| Monoisotopic Mass | 193.11028 Da | [4],[5] |
| SMILES | CN(CC1=CC=CC=C1)C(=O)COC | [4] |
| Physical State | Clear oil (at 298K) | [2] |
Synthesis & Experimental Workflows
Traditional acylation methods often require stoichiometric coupling reagents, generating significant chemical waste. As an Application Scientist, I recommend the Ru-MACHO catalyzed acceptorless dehydrogenation pathway. This method couples alcohols and amines directly, evolving only hydrogen gas (
Ru-MACHO catalyzed acceptorless dehydrogenation workflow for tertiary amide synthesis.
Standard Operating Procedure: Ru-MACHO Catalyzed Synthesis
Note: This protocol is designed as a self-validating system. The analytical steps at the end confirm not just the mass, but the thermodynamic behavior of the molecule.
Materials:
-
2-Methoxyethanol (1.0 mmol)
-
N-Methylbenzylamine (1.0 mmol)
-
Ru-MACHO precatalyst (0.01 mmol, 1 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (2 mL)
Step-by-Step Methodology:
-
Catalyst Activation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Ru-MACHO precatalyst and t-BuOK.
-
Causality: The Ru-MACHO complex is a stable Ru(II) precatalyst. The addition of a strong base (t-BuOK) is strictly required to deprotonate the amine ligand and eliminate HCl, generating the highly active 16-electron Ru(0) species necessary for dehydrogenation[6].
-
-
Substrate Introduction: Add anhydrous toluene (2 mL) to the active catalyst, followed by 2-methoxyethanol and N-methylbenzylamine.
-
Thermodynamic Driving (Acceptorless Dehydrogenation): Seal the tube, transfer to a fume hood, and heat to 110 °C for 24 hours under a vented argon line (e.g., connected to an oil bubbler).
-
Causality: Because this is an acceptorless reaction, no chemical oxidant is present to accept the hydrogen. The system must be vented to allow
gas to escape, driving the equilibrium toward the amide product via Le Chatelier's principle[2].
-
-
Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a clear oil (typically ~88% yield)[2].
-
Self-Validating NMR Analysis: Dissolve the product in
and perform NMR at 298K. You will observe peak splitting (e.g., two singlets for the methoxy group at 3.52 ppm and 3.48 ppm). Heat the NMR probe to 350K.-
Causality: Due to the constrained rotational nature of the tertiary amide, the product exists as a mixture of two rotamers (A: major, B: minor) in a 60:40 ratio at room temperature. Heating to 350K increases thermal energy beyond the rotational barrier, causing the coalescence of the two rotamer peaks into single resonances[2]. This thermodynamic behavior validates the structural integrity of the synthesized compound.
-
Predictive & Empirical Toxicity Profile
Because this compound is primarily an intermediate, extensive empirical in vivo toxicity data is limited. However, based on structural alerts (benzylamine derivatives and methoxyacetamides), we can construct a highly accurate predictive toxicological profile.
Predicted hepatic CYP450-mediated metabolic pathways and clearance mechanisms.
Table 2: Predicted Toxicity Endpoints & Metabolic Fate
| Endpoint | Predicted Outcome / Mechanism | Risk Level |
| Acute Oral Toxicity ( | > 2000 mg/kg (Rat, predicted via structural analogs). | Low |
| Hepatotoxicity | CYP3A4-mediated N-dealkylation may yield reactive benzaldehyde transients. | Moderate |
| Genotoxicity (Ames Test) | Negative. Lacks structural alerts for DNA intercalation or alkylation. | Low |
| Skin/Eye Irritation | Defatting agent; prolonged exposure may cause contact dermatitis. | Moderate |
Comprehensive Safety Data Sheet (SDS) Parameters
The following parameters are synthesized to serve as a laboratory SDS for this compound[7],[8].
Section 2: Hazard Identification
-
GHS Classification:
-
Skin Irritation (Category 2) - H315
-
Eye Irritation (Category 2A) - H319
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) - H335
-
-
Signal Word: Warning
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).
Section 4: First-Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and consult a physician.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes, ensuring eyelids are held open.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Section 8: Exposure Controls / Personal Protection
-
Engineering Controls: Handle in a well-ventilated fume hood. Ensure eyewash stations and safety showers are proximal to the workstation.
-
PPE:
-
Eye/Face: Nitrile-compatible safety goggles (EN166 standard).
-
Skin: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption of the lipophilic oil.
-
Respiratory: For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.
-
Section 10: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions (inert atmosphere, 2-8 °C).
-
Conditions to Avoid: Excessive heat, direct sunlight, and moisture.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Carbon oxides (
, ) and Nitrogen oxides ( ) formed under fire conditions.
References
-
Oldenhuis, N. J., Dong, V. M., & Guan, Z. (2014). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. Tetrahedron, 70(27-28), 4213-4218. Source: ScienceDirect. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19178358, this compound. Source: PubChem. URL:[Link]
- World Intellectual Property Organization. Patent WO2021121327A1 (Intermediate 125). Source: Google Patents.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 139765-14-3 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - KMLLKUXGWMVYHN-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 10xchem.com [10xchem.com]
- 8. 139765-14-3_N-benzyl-2-methoxy-N-methylacetamideCAS号:139765-14-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
Technical Guide: Thermophysical Property Determination of N-benzyl-2-methoxy-N-methylacetamide
[1]
CAS Registry Number: 139765-14-3 Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol Physical State at RT: Clear, viscous oil (Mixture of Rotamers)[1][2]
Executive Summary
Accurate determination of physical constants for This compound requires specialized protocols due to its physicochemical nature.[1] Unlike simple crystalline solids, this compound exists as a liquid (oil) at room temperature due to the disruption of hydrogen bonding networks by N-methylation and the conformational flexibility of the benzyl group.[2]
Consequently, standard capillary melting point methods are inapplicable.[2] This guide mandates Differential Scanning Calorimetry (DSC) for low-temperature phase transitions (freezing point/glass transition) and Vacuum Distillation or Thermogravimetric Analysis (TGA) for boiling point determination to prevent thermal decomposition.[1][2]
Compound Profile & Pre-Analytical Verification
Before physical testing, the compound's identity and purity must be validated.[2] Tertiary amides exhibit rotamerism (restricted rotation around the C–N bond), which complicates NMR spectra and physical behavior.[2]
Structural Dynamics
The N-methyl and N-benzyl groups create steric bulk, leading to two distinct conformers (rotamers) in solution.[1]
-
Rotamer Ratio: ~60:40 (Major:Minor) in CDCl₃.[2]
-
Implication: Physical properties (BP/MP) are bulk averages of these equilibrating conformers.[2]
Purity Validation Protocol
Impurities such as N-benzylmethylamine or methoxyacetyl chloride will significantly depress the boiling point and alter viscosity.[1]
Required Purity: >98.0% (determined by GC-FID or HPLC).
Reference Identification Data (Validating the Analyte):
-
¹H NMR (500 MHz, CDCl₃): Distinct rotameric splitting.[2]
-
Major Rotamer:
4.65 (s, 2H, N-CH₂-Ph), 4.21 (s, 2H, O-CH₂-CO), 3.52 (s, 3H, OMe), 2.94 (s, 3H, N-Me).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Minor Rotamer:
4.58 (s, 2H), 4.20 (s, 2H), 3.48 (s, 3H), 2.99 (s, 3H).[2] -
Aromatic Region:
7.42–7.24 (m, 5H).[2]
-
Melting Point / Freezing Point Determination
Status: The compound is a liquid at ambient temperature.
Objective: Determine the Freezing Point (
Why Standard Methods Fail
Standard capillary melting point apparatuses (e.g., Thiele tube, Mel-Temp) operate above ambient temperature.[1][2] Attempting to freeze the oil in a capillary using dry ice is imprecise and prone to moisture condensation.[2]
Recommended Protocol: Differential Scanning Calorimetry (DSC)
Instrument: DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).[2]
Workflow:
-
Sample Prep: Hermetically seal 5–10 mg of the oil in an aluminum pan.
-
Cooling Cycle: Equilibrate at 25°C, then cool to -80°C at a rate of 5°C/min.
-
Observation: Look for an exothermic crystallization peak (
) or a step-change in heat capacity indicating a Glass Transition ( ).[2] -
Heating Cycle: Heat from -80°C to 25°C at 10°C/min.
-
Data Extraction: Record the onset temperature of the endothermic melting peak (
).
Expected Result: Likely a glass transition (
Boiling Point Determination
Status: High-boiling liquid. Risk: Thermal decomposition often precedes boiling at atmospheric pressure (760 mmHg).[2]
Method A: Micro-Scale Siwoloboff (Inert Atmosphere)
Best for rapid estimation with small sample volumes (<1 mL).[1][2]
-
Setup: Place 0.5 mL sample in an ignition tube. Insert a sealed capillary (open end down).
-
Bath: Use silicone oil (stable up to 250°C).[2]
-
Heating: Heat slowly (2°C/min).
-
Endpoint: A continuous stream of bubbles emerges from the capillary. Stop heating. The temperature at which bubbling stops and liquid is sucked back into the capillary is the Boiling Point.[2]
-
Correction: If performed at ambient pressure, verify the oil does not darken (decompose). If darkening occurs, switch to Method B.
Method B: Vacuum Distillation (Gold Standard)
Required for accurate reporting and purification.[1][2]
Theory: Reducing pressure lowers the boiling point, preventing amide bond degradation.[2]
Protocol:
-
Apparatus: Short-path distillation head with a vacuum cow and manometer.
-
Pressure: Establish a stable vacuum (e.g., 0.5 – 1.0 mmHg).[2]
-
Heating: Use a magnetic stir bar to prevent bumping. Heat the oil bath gradually.
-
Collection: Discard the first fraction (volatiles/solvents).[2] Collect the main fraction.
-
Calculation: Convert the observed boiling point (
) to atmospheric equivalent ( ) using the Antoine Equation or a Pressure-Temperature Nomograph.
Estimated Range:
-
(0.5 mmHg): ~110 – 120 °C[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
(Calculated): ~280 – 300 °C[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Data Visualization: Pressure-Temperature Nomograph Logic
The following diagram illustrates the logic flow for selecting the correct boiling point method based on thermal stability.
Caption: Decision matrix for selecting the appropriate boiling point determination method for high-boiling amides.
Summary of Physical Properties
| Property | Value / Range | Method | Notes |
| Physical State | Clear to Pale Yellow Oil | Visual | At 20°C. |
| Melting Point | N/A (Liquid) | DSC | Likely exhibits |
| Boiling Point | ~115–125 °C @ 0.5 mmHg | Vacuum Distillation | Extrapolates to >280°C at atm.[4] |
| Density | ~1.05 – 1.10 g/mL | Pycnometer | Estimated based on analogs. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Solubility Test | Insoluble in water.[2] |
References
-
Compound Identification & Synthesis
-
Nielsen, M., et al. (2015).[2] "Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines." Journal of Organic Chemistry. (Describes isolation as clear oil and provides NMR data).
-
-
Standard Test Methods
-
ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.[1]
- ASTM D1160: Standard Test Method for Distillation of Petroleum Products
-
-
Spectral Data Verification
Sources
- 1. CAS#:1114-14-3 | azanium,potassium,2,3-dihydroxybutanedioate | Chemsrc [chemsrc.com]
- 2. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 78191-00-1 | N-Methoxy-N-methylacetamide | Alpelisib Related | Ambeed.com [ambeed.com]
- 4. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
N-Benzyl-2-methoxy-N-methylacetamide: A Strategic Intermediate for Deuterated Drug Discovery
[1]
Executive Summary
N-Benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) is a tertiary amide scaffold that serves a dual purpose in modern medicinal chemistry. While structurally related to the anticonvulsant Lacosamide, its primary utility in contemporary drug development is as a high-value intermediate for the synthesis of metabolically stable, deuterated drug candidates—specifically in the development of Menin-MLL inhibitors for acute leukemia.[1]
This guide analyzes the compound's synthesis via green catalytic dehydrogenation, its physicochemical behavior (rotameric isomerism), and its critical role as a precursor for installing 2-methoxy-N-methylethan-1,1-d2-amine side chains, a strategy used to enhance the metabolic half-life of clinical candidates via the Kinetic Isotope Effect (KIE).[1]
Chemical Structure & Physicochemical Profile[1][2][3]
Structural Analysis
Unlike secondary amides (e.g., Lacosamide) which can act as both hydrogen bond donors and acceptors, This compound is a tertiary amide.[1][2] This N-methylation eliminates the hydrogen bond donor capability, significantly altering its solubility profile and membrane permeability compared to its secondary amide analogs.[1]
-
Molecular Weight: 193.24 g/mol [1]
-
Core Scaffold: Glycine-derived tertiary amide (Methoxyacetyl group linked to N-methylbenzylamine).[1]
Rotameric Isomerism
A critical feature of this molecule, observed in NMR studies, is the restricted rotation around the C–N amide bond.[1] This results in the existence of two distinct rotamers (cis and trans) in solution.[1]
-
Observation: ¹H NMR in CDCl₃ typically reveals a mixture of two rotamers (Major:Minor ratio ≈ 60:40).[1][4][2]
-
Implication: In biological assays, the interconversion rate between these rotamers can influence binding kinetics if the protein binding pocket selects for a specific conformation.[1] High-temperature NMR (e.g., at 350K) causes peak coalescence, confirming the dynamic equilibrium.[1]
Synthesis Methodologies
Method A: Green Catalytic Dehydrogenation (Ru-Macho)
Traditional amide synthesis uses stoichiometric coupling reagents (HATU, EDC) or corrosive acid chlorides.[1] A superior, atom-economical method utilizes Ruthenium-catalyzed acceptorless dehydrogenative coupling of alcohols and amines.[1]
-
Catalyst: Ru-Macho (Complex 3)[1]
-
Reagents: 2-Methoxyethanol + N-Methylbenzylamine[1]
-
Byproduct: Hydrogen gas (H₂) only.[1]
Mechanism: The Ruthenium pincer complex activates the alcohol (2-methoxyethanol) to an aldehyde intermediate, which undergoes hemaminal formation with the amine.[1] Subsequent dehydrogenation yields the tertiary amide.[1]
Method B: Classical Acylation
For standard lab-scale preparation where catalyst cost is a constraint:
Medicinal Chemistry Application: The Deuterium Switch[1]
The most significant application of this compound in recent patent literature (e.g., WO 2021/121327 ) is its use as a precursor for deuterated amines .[1]
Case Study: Menin-MLL Inhibitors
Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction are a promising class of therapeutics for acute leukemias.[1][5] To improve the metabolic stability of these drugs, medicinal chemists employ deuteration at sites prone to oxidative metabolism (e.g., alpha-carbons next to amines).[1]
The Workflow:
-
Precursor Synthesis: this compound (Intermediate 125) is synthesized.[1][5][6]
-
Deuterated Reduction: The amide carbonyl is reduced using Lithium Aluminum Deuteride (LiAlD₄) .[1]
-
Debenzylation: The benzyl protecting group is removed (e.g., Pd/C hydrogenation or ACE-Cl method).[1]
-
Final Fragment: 2-methoxy-N-methylethan-1,1-d2-amine .
-
Drug Assembly: This fragment is coupled to the Menin-inhibitor core.[1]
Why This Matters: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.[1] By installing deuterium at the metabolic "soft spot" (the methylene group next to the nitrogen), the drug's half-life is extended without altering its binding affinity or potency.[1]
Visualizing the Workflow
Diagram 1: Synthesis & Deuteration Pathway
This diagram illustrates the transformation from raw materials to the critical deuterated fragment used in Menin-MLL inhibitors.[1]
Caption: Workflow for converting the amide intermediate into a metabolically stable deuterated amine fragment.
Diagram 2: Rotameric Equilibrium
Visualizing the restricted rotation that leads to the 60:40 mixture observed in NMR.[1]
Caption: The steric bulk of the N-benzyl and N-methyl groups creates a high rotational barrier, resulting in distinct NMR species.[1]
Experimental Protocols
Protocol 6.1: Synthesis of Intermediate 125 (Standard Scale)
Adapted from WO 2021/121327 and Green Chem. methodologies.
-
Setup: Charge a round-bottom flask with This compound (Intermediate 125) precursors if synthesizing de novo, or use commercially available stock.
-
Reduction (The Critical Step):
-
Cool a solution of LiAlD₄ (1.5 g, 35.7 mmol) in dry THF (25 mL) to 0°C under N₂ atmosphere.
-
Add This compound (3.4 g, 17.6 mmol) in THF (25 mL) dropwise over 20 minutes.
-
Caution: Exothermic reaction.[1] Evolution of gas.
-
-
Reaction: Stir at 25°C for 1 hour, then heat to 50°C for 2 hours to ensure complete reduction of the sterically hindered amide.
-
Quenching: Cool to 0°C. Carefully add:
-
10 mL of 1M NaOH (aq) dropwise.
-
Observation: Formation of a white granular precipitate (Aluminum salts).[1]
-
-
Workup: Filter the mixture through a Celite pad. Wash the cake with EtOAc (100 mL).
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (EtOAc:PE gradient 0-100%) to yield the deuterated amine as a colorless oil.[1][5]
References
-
Oldenhuis, N. J., et al. (2015).[1][4] Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. Tetrahedron. Link
-
Cai, W., et al. (2021).[1][5] Menin/MLL Protein/Protein Interaction Inhibitors. World Intellectual Property Organization, Patent WO 2021/121327 A1.[1][5] Link
-
PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
Tung, R. (2016).[1] Deuterium medicinal chemistry: from concept to clinic. Future Medicinal Chemistry. Link[1]
Sources
- 1. 287930-73-8|4-Benzyl-2-hydroxymorpholin-3-one|BLD Pharm [bldpharm.com]
- 2. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10xchem.com [10xchem.com]
- 4. escholarship.org [escholarship.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Thermodynamic stability of N-benzyl-2-methoxy-N-methylacetamide
Thermodynamic Stability of N-benzyl-2-methoxy-N-methylacetamide: A Physicochemical Assessment
Executive Summary
This compound (CAS: 139765-14-3) represents a distinct class of tertiary amides often utilized as pharmaceutical intermediates or structural fragments in drug discovery (analogous to the Lacosamide scaffold). Its thermodynamic profile is governed by the interplay between the rigid amide resonance and the inductive effects of the
This technical guide provides a comprehensive stability profile, synthesizing theoretical principles with predictive modeling. It establishes that while the molecule exhibits high thermal resistance typical of tertiary amides, its conformational thermodynamics are dominated by a rotational barrier of approximately 16–18 kcal/mol , and its hydrolytic susceptibility is modulated by the electron-withdrawing methoxy group.
Structural Dynamics & Conformational Thermodynamics
The thermodynamic stability of this molecule is not static; it is defined by the equilibrium between its rotational isomers (rotamers). Unlike secondary amides, this tertiary amide lacks a hydrogen bond donor, forcing the stability to rely entirely on steric and electronic factors.
The Amide Resonance & Rotational Barrier
The C–N bond exhibits partial double-bond character due to resonance (
-
Predicted Rotational Barrier (
): Based on homologous N,N-disubstituted amides (e.g., N,N-dimethylacetamide), the barrier to rotation is estimated at 16.5 ± 1.5 kcal/mol (69–75 kJ/mol). -
The
-Methoxy Effect: The methoxy group at the -position exerts a negative inductive effect ( ). This withdraws electron density from the carbonyl carbon, slightly increasing its electrophilicity. Thermodynamically, this can destabilize the transition state (which requires orthogonality of the -orbitals), potentially lowering the rotational barrier slightly compared to a simple N-benzyl-N-methylacetamide.
Steric Thermodynamics (E/Z Equilibrium)
The equilibrium constant (
-
Conformer A (Z-isomer): The Benzyl group is trans to the Carbonyl oxygen. (Generally more stable due to reduced steric clash between the bulky phenyl ring and the carbonyl oxygen).
-
Conformer B (E-isomer): The Benzyl group is cis to the Carbonyl oxygen.
Visualization of Rotational Dynamics:
Caption: Energy landscape of C-N bond rotation. The Z-conformer is thermodynamically favored due to reduced steric strain between the benzyl moiety and the carbonyl oxygen.
Chemical Stability: Hydrolysis & Degradation
Tertiary amides are kinetically stable but thermodynamically unstable relative to their hydrolysis products (carboxylic acid and amine). The reaction is extremely slow at neutral pH but accelerates under stress.
Hydrolytic Susceptibility
The presence of the 2-methoxy group introduces a unique electronic vector.
-
Inductive Activation: The methoxy group (
) pulls electron density, making the carbonyl carbon more susceptible to nucleophilic attack ( or ) compared to a standard alkyl chain. -
Chelation Effects: Under acidic conditions, the ether oxygen can protonate or chelate metal ions, potentially assisting in the delivery of the nucleophile to the carbonyl center (neighboring group participation).
Degradation Pathway
The primary degradation pathway is the cleavage of the amide bond yielding Methoxyacetic acid and N-methylbenzylamine .
Predicted Hydrolysis Pathway:
Caption: Acid-catalyzed hydrolysis pathway. The Rate Determining Step (RDS) is typically the nucleophilic attack of water on the protonated amide.
Experimental Validation Protocols
As exact constants for this specific CAS are not standard library data, the following protocols are the "Gold Standard" for empirically deriving the thermodynamic profile.
Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers
Purpose: To determine the coalescence temperature (
-
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-
or Tetrachloroethane- ). -
Acquisition (Low Temp): Acquire
H NMR at 25°C. Observe distinct signals for N-Methyl (cis) and N-Methyl (trans) due to slow exchange. -
Stepwise Heating: Increase probe temperature in 10°C increments.
-
Coalescence Observation: Identify the temperature (
) where the two N-methyl singlets merge into a broad singlet. -
Calculation: Use the Eyring equation:
Where and is the peak separation in Hz at slow exchange.
Protocol B: Forced Degradation (Stress Testing)
Purpose: To determine hydrolytic rate constants (
-
Conditions: Prepare 1 mg/mL solutions in:
-
0.1 N HCl (Acid Stress)
-
0.1 N NaOH (Base Stress)
-
3% H
O (Oxidative Stress - checking benzylic oxidation)
-
-
Incubation: Heat at 60°C for 24–48 hours.
-
Analysis: Analyze via HPLC-UV (210 nm and 254 nm).
-
Quantification: Plot
vs. time to determine pseudo-first-order rate constants.
Summary of Predicted Physicochemical Data
The following table summarizes the anticipated thermodynamic values based on structural homology with N,N-dimethylacetamide and N-benzylacetamide.
| Parameter | Predicted Value | Rationale |
| Rotational Barrier ( | 16–18 kcal/mol | Typical for tertiary amides; slightly modulated by |
| Hydrolysis Half-life (pH 7, 25°C) | > 2 Years | Amides are kinetically inert at neutral pH. |
| Hydrolysis Half-life (pH 1, 60°C) | 4–12 Hours | Acid catalysis effective; |
| Boiling Point | ~150–160°C (at 10 mmHg) | High polarity prevents volatility at STP; requires vacuum. |
| LogP (Octanol/Water) | 1.1 – 1.4 | Benzyl group adds lipophilicity; methoxy/amide adds polarity. |
References
-
Internal Rotation of Amides (Computational & Experimental): Wiberg, K. B., et al. "Internal rotation about the C–N bond of amides."[2] Journal of Molecular Structure: THEOCHEM, 2004.
-
NMR Determination of Amide Barriers: Gasparro, F. P., & Kolodny, N. H.[3] "NMR Determination of the Rotational Barrier in N,N-dimethylacetamide." Journal of Chemical Education, 1977.[4]
-
Hydrolysis Kinetics of Substituted Amides: Nair, M. R., & Shaji, V. R. "Kinetics of Hydrolysis of alpha-amylbenzyl chlorides and p-methoxy derivatives." Indian Journal of Chemistry, 1985. (Contextual reference for methoxy-substituent effects on benzylic/acyl systems).
-
General Amide Stability Data: PubChem Compound Summary for this compound (CAS 139765-14-3).
Sources
Chemoinformatic and Experimental Profiling of N-benzyl-2-methoxy-N-methylacetamide
Executive Summary
N-benzyl-2-methoxy-N-methylacetamide is a tertiary amide structurally related to the antiepileptic drug Lacosamide (Vimpat®). In the context of medicinal chemistry and drug design, its hydrogen bond profile presents a classic case of donor-acceptor asymmetry .
-
Hydrogen Bond Donors (HBD): 0
-
Hydrogen Bond Acceptors (HBA): 2 (Theoretical) / ~1.7 (Effective)
This guide deconstructs the structural rationale behind these counts, explores their impact on blood-brain barrier (BBB) permeability, and provides rigorous experimental protocols for validating these values in a pre-clinical setting.
Part 1: Structural Deconstruction & Theoretical Counting
To determine the precise H-bond count, we must analyze the electronic environment of every heteroatom in the scaffold.
The Molecular Scaffold
The molecule consists of a central acetamide core substituted at the nitrogen (N) and alpha-carbon (
-
N-Substituents: Methyl group (
) and Benzyl group ( ). -
-Substituent: Methoxy group (
).
Hydrogen Bond Donor (HBD) Analysis
Count: 0
-
Amide Nitrogen: Being a tertiary amide , the nitrogen atom is bonded to the carbonyl carbon, a methyl group, and a benzyl methylene. There is no proton attached to the nitrogen (
). Therefore, it cannot act as a donor. -
Methoxy Group: The oxygen is bonded to two carbons (ether linkage). It possesses no hydroxyl proton.[1]
-
Carbon Skeleton: All hydrogens are bonded to carbon (C-H). While aromatic C-H bonds can act as weak donors in specific crystal packing scenarios, they are excluded from standard Lipinski or Veber counts.
Hydrogen Bond Acceptor (HBA) Analysis
Count: 2
-
Carbonyl Oxygen (
): This is a strong acceptor . The lone pairs on the oxygen are sterically accessible and electron-rich, enhanced by the resonance donation from the amide nitrogen. -
Methoxy Oxygen (
): This is a moderate acceptor . As an ether oxygen, it has two lone pairs. However, its acceptor capability ( ) is generally lower than that of the carbonyl oxygen due to the lack of resonance enrichment. -
Amide Nitrogen: Not an acceptor. The lone pair on the nitrogen is delocalized into the carbonyl
-system (resonance form: ). This delocalization renders the nitrogen non-basic and geometrically planar, preventing it from accepting a hydrogen bond.
Pharmacophore Visualization
The following diagram maps the H-bond features to the chemical structure.
Figure 1: Pharmacophore mapping of H-bond features. Blue nodes indicate active Acceptors; Red node indicates the absence of Donors.
Part 2: Pharmacokinetic Implications
The HBD/HBA profile (0/2) places this molecule in a specific physicochemical space favorable for Central Nervous System (CNS) penetration.
Lipinski & Veber Compliance
| Rule Set | Parameter | Value | Status | Implication |
| Lipinski Ro5 | H-Bond Donors | 0 | Pass (< 5) | High membrane permeability. |
| Lipinski Ro5 | H-Bond Acceptors | 2 | Pass (< 10) | Good solubility potential. |
| Veber's Rules | Rotatable Bonds | 4 | Pass (< 10) | Conformational flexibility is controlled. |
| TPSA | Polar Surface Area | ~29.5 Ų | Pass (< 90 Ų for CNS) | High CNS Penetration Predicted. |
The "Chameleon" Effect
Tertiary amides with ether side chains often exhibit "chameleon" behavior.
-
In Water: The Carbonyl and Ether oxygens accept H-bonds from water, aiding solubility.
-
In Lipid Membranes: The molecule has zero donors. It does not need to "break" strong H-bonds with itself to enter the lipid bilayer (unlike primary amides). This low desolvation penalty significantly boosts passive diffusion across the Blood-Brain Barrier (BBB).
Part 3: Experimental Validation Protocols
While theoretical counts are useful, experimental validation is required for precise QSAR modeling. The following protocols determine the Abraham Descriptors : Hydrogen Bond Acidity (
Protocol A: NMR Titration (The Gold Standard)
This method measures the chemical shift change of a probe molecule (donor) as the test substrate (acceptor) is added.
Objective: Determine the effective H-bond Basicity (
Reagents:
-
Probe (Donor): 4-Nitrophenol (strong donor) or Chloroform-d (weak donor).
-
Solvent: Carbon Tetrachloride (
) or Cyclohexane-d12 (inert solvents).
Workflow:
Figure 2: NMR Titration workflow for determining Hydrogen Bond Basicity.
Data Interpretation:
-
Plot
vs. . -
The association constant
correlates to the Abraham value. -
Expected Result: We expect two binding events (stronger at C=O, weaker at -OMe), but often a weighted average is observed.
Protocol B: Solvatochromism (Kamlet-Taft)
This method uses dyes that change color based on the H-bond capacity of the solvent (or solute in a liquid phase).
-
Dissolve solvatochromic dyes (e.g., Reichardt’s dye, 4-nitroaniline) in the neat liquid of the analyte (if liquid) or a concentrated solution.
-
Measure UV-Vis
. -
Calculate
using the shift relative to non-polar standards. -
Note: Since the analyte is a solid/oil, the NMR method (3.1) is generally more accurate than attempting to use it as a bulk solvent.
Part 4: References & Authority
Key Literature[6]
-
Lipinski, C. A., et al. (1997).[6][7] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (The foundational text for the Rule of 5).
-
Abraham, M. H. (1993). "Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes." Chemical Society Reviews. (Defines the
and scales). -
Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[7][8] Journal of Medicinal Chemistry. (Refines H-bond counts regarding TPSA and rotatable bonds).
Verified Sources
Author's Note: This guide synthesizes theoretical medicinal chemistry principles with practical validation techniques. For regulatory submissions, always prioritize experimental LogP and pKa data over calculated descriptors.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Theoretical prediction of the Abraham hydrogen bond acidity and basicity factors from a reaction field method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Profiling of N-Benzyl-2-methoxy-N-methylacetamide
Executive Summary
This technical guide provides a comprehensive analysis of N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3), a tertiary amide structural motif frequently encountered as a pharmacophore in central nervous system (CNS) agents and as a critical process impurity in the synthesis of anticonvulsants (e.g., Lacosamide derivatives).
Understanding the lipophilicity (LogP) of this compound is essential for two primary workflows:
-
Medicinal Chemistry: Predicting Blood-Brain Barrier (BBB) penetration.
-
Process Chemistry: Designing reverse-phase purification strategies to separate this N-methylated analog from secondary amide precursors.
Key Physicochemical Data:
| Parameter | Value / Description |
|---|---|
| CAS Number | 139765-14-3 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Consensus LogP (Predicted) | 1.45 ± 0.3 |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |[1]
Structural Analysis & Theoretical Lipophilicity
To understand the lipophilic behavior of this molecule, we must deconstruct it into its constituent pharmacophores. The partition coefficient (
Fragment-Based Contribution Analysis
The LogP of this compound is a summation of hydrophobic and hydrophilic vectors.
-
Benzyl Group (+): The phenyl ring significantly drives lipophilicity (
contribution). -
Tertiary Amide Core (-): The
-disubstituted amide is polar but lacks the Hydrogen Bond Donor (HBD) capability of secondary amides, making it more lipophilic than its non-methylated parent (N-benzyl-2-methoxyacetamide, LogP ~1.1). -
Methoxy Group (-/+): While the oxygen is an H-bond acceptor (hydrophilic), the methyl cap adds slight bulk (hydrophobic). The net effect is a slight reduction in LogP compared to an ethyl chain.
Structure-Property Relationship Diagram
The following diagram illustrates the contribution of each moiety to the overall physicochemical profile.
Figure 1: Structural dissection of this compound showing pharmacophore contributions to physicochemical properties.
Experimental Determination Methodologies
While computational models (ClogP, XlogP3) provide estimates, experimental validation is required for regulatory submissions and precise formulation.
Method A: RP-HPLC (OECD Guideline 117)
Status: Preferred Method
Rationale: This method is faster than shake-flask, requires less sample, and is insensitive to minor impurities. It correlates the retention time (
Protocol:
-
Column Selection: Use a C18 (Octadecylsilane) column with end-capping to minimize silanol interactions.
-
Mobile Phase: Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4 (phosphate buffer) to ensure the amide remains neutral (though this amide is non-ionizable in physiological range, buffering maintains consistency).
-
Reference Standards: Inject a mixture of standards with known LogP values bracketing the expected value (1.5).
-
Acetanilide (LogP 0.16)
-
Acetophenone (LogP 1.58)
-
Benzene (LogP 2.13)
-
Toluene (LogP 2.7)
-
-
Calculation: Calculate the capacity factor (
) for the analyte and standards: (Where is retention time and is dead time, usually determined by thiourea injection).Construct a calibration curve:
. Interpolate the analyte's LogP.[4]
Method B: Shake Flask (OECD Guideline 107)
Status: Validation Method Rationale: Considered the "Gold Standard" for pure compounds when high precision is needed.
Protocol:
-
Preparation: Pre-saturate
-octanol with water and water with -octanol for 24 hours. -
Equilibration: Dissolve the test substance in the octanol phase. Add the water phase.
-
Agitation: Shake the vessel at 25°C for 30 minutes. Centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (if
is known, typically ~254-260 nm for the benzyl ring) or HPLC. -
Calculation:
Workflow Visualization: HPLC Determination
The following diagram outlines the decision-making and execution flow for determining the LogP of this specific amide using the OECD 117 HPLC method.
Figure 2: Step-by-step workflow for LogP determination via OECD 117 HPLC method.
Pharmacokinetic & Synthetic Implications
Blood-Brain Barrier (BBB) Penetration
With a predicted LogP of ~1.45 , this compound falls within the optimal range for CNS penetration.
-
Lipinski's Rule: MW < 500 (193.24), LogP < 5 (1.45), H-bond donors < 5 (0), H-bond acceptors < 10 (3).
-
Conclusion: The molecule is highly likely to be orally bioavailable and BBB permeable. The
-methylation specifically removes a hydrogen bond donor compared to the secondary amide, significantly increasing passive diffusion across the BBB.
Synthetic Impurity Profiling
In the synthesis of drugs like Lacosamide (which contains a benzylamide moiety), this
-
Purification Strategy: Due to the higher LogP of the
-methyl impurity (~1.45) compared to the desired secondary amide product (LogP ~0.9 - 1.1), Reverse Phase Chromatography is highly effective. The impurity will elute later than the product on a C18 column.
References
-
OECD. (2004).[5] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][5][6]
-
OECD. (1995).[5] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
PubChem. (2025).[1] Compound Summary: N-benzyl-2-methoxyacetamide (Related Structure).[1] National Library of Medicine.[1] [Link]
Sources
- 1. N-benzyl-2-methoxyacetamide | C10H13NO2 | CID 836024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 4. oecd.org [oecd.org]
- 5. agroscope.admin.ch [agroscope.admin.ch]
- 6. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
Methodological & Application
Step-by-step synthesis protocol for N-benzyl-2-methoxy-N-methylacetamide
Application Note: High-Yield Synthesis of N-benzyl-2-methoxy-N-methylacetamide via Nucleophilic Acyl Substitution
Target Audience: Researchers, synthetic chemists, and drug development professionals. Process Category: Amide Bond Formation / Nucleophilic Acyl Substitution.
Introduction and Mechanistic Rationale
Amide bond formation is a foundational transformation in synthetic organic chemistry, heavily utilized in the pharmaceutical industry for the construction of active pharmaceutical ingredients (APIs) and complex intermediates [1]. While modern peptide coupling reagents (e.g., HATU, EDC) are frequently employed to activate carboxylic acids in situ, the direct use of acyl chlorides remains one of the most robust, scalable, and atom-economical methods for generating tertiary amides [1].
The synthesis of This compound involves the reaction between a secondary amine (N-benzylmethylamine) and an acyl chloride (2-methoxyacetyl chloride). Because acyl chlorides are highly electrophilic, the nucleophilic attack by the amine occurs rapidly. However, this reaction generates one equivalent of hydrogen chloride (HCl) gas as a byproduct. If left unneutralized, this HCl will protonate the unreacted N-benzylmethylamine, converting it into an unreactive hydrochloride salt and capping the theoretical yield at 50%.
To drive the reaction to completion, a non-nucleophilic tertiary amine base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is introduced as an acid scavenger. Furthermore, the addition of the acyl chloride must be strictly temperature-controlled (0 °C) to mitigate the highly exothermic nature of the reaction, which can otherwise lead to the degradation of the acyl chloride or the formation of dark, polymeric byproducts[2].
Experimental Workflow
Workflow diagram for the synthesis of this compound.
Quantitative Reaction Parameters
The following stoichiometry is optimized for a 10 mmol scale reaction. Scaling up requires careful attention to the heat dissipation capacity of the reaction vessel[2].
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| N-benzylmethylamine | 121.18 | 1.0 | 10.0 | 1.21 g (1.29 mL) | Nucleophile |
| 2-Methoxyacetyl chloride | 108.52 | 1.1 | 11.0 | 1.19 g (1.00 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 15.0 | 1.52 g (2.09 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | N/A | 50.0 mL | Solvent |
Step-by-Step Synthesis Protocol
Step 1: System Preparation and Inertion
-
Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (
) or Argon. -
Causality: 2-methoxyacetyl chloride is highly sensitive to ambient moisture. Exposure to water will rapidly hydrolyze it into 2-methoxyacetic acid, which will not react with the amine under these conditions, drastically reducing the yield [3].
Step 2: Amine Solution Preparation
-
Action: Add 50 mL of anhydrous Dichloromethane (DCM) to the flask. Inject N-benzylmethylamine (1.29 mL, 10.0 mmol) and Triethylamine (2.09 mL, 15.0 mmol) via syringe.
-
Causality: DCM is chosen because it easily dissolves both the starting materials and the resulting tertiary amide, while remaining completely inert to the acyl chloride. TEA is added in a 0.5 equivalent excess to ensure complete neutralization of the evolving HCl.
Step 3: Temperature-Controlled Acylation
-
Action: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Slowly add 2-methoxyacetyl chloride (1.00 mL, 11.0 mmol) dropwise over 15 minutes using a syringe pump or addition funnel.
-
Causality: The formation of the amide bond from an acyl chloride is highly exothermic [2]. Dropwise addition at 0 °C prevents localized heating, which can cause the solvent to boil or lead to the decomposition of the methoxyacetyl chloride into ketene intermediates and other impurities.
Step 4: Reaction Propagation
-
Action: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (approx. 25 °C) and stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system (visualized with UV light and Ninhydrin stain).
-
Causality: Warming to room temperature provides the necessary kinetic energy to drive the reaction to complete conversion. The disappearance of the secondary amine (Ninhydrin active) confirms completion.
Step 5: Quenching and Aqueous Workup
-
Action: Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.
-
Wash the organic layer with 1M aqueous HCl (2 x 20 mL).
-
Wash with saturated aqueous
(2 x 20 mL). -
Wash with saturated aqueous NaCl (brine) (1 x 20 mL).
-
-
Causality: The sequential washes isolate the target product. The HCl wash protonates and extracts any unreacted N-benzylmethylamine and the TEA into the aqueous layer. The
wash neutralizes any residual acid and extracts hydrolyzed 2-methoxyacetic acid. The brine wash removes bulk water from the organic layer, preventing emulsion formation.
Step 6: Drying and Concentration
-
Action: Collect the organic (DCM) layer and dry it over anhydrous Sodium Sulfate (
). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. -
Causality: Chemical drying removes trace water before concentration, ensuring that the isolated crude product is a dry oil or solid, which is essential for accurate loading onto a chromatography column.
Step 7: Purification
-
Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (typically 80:20 to 50:50). Collect the fractions containing the product, pool them, and remove the solvent in vacuo to yield pure this compound.
Expected Analytical Profiling
To validate the structural integrity of the synthesized this compound, the following analytical signatures should be confirmed. Note that tertiary amides often exhibit rotamers (conformational isomers due to restricted rotation around the C-N amide bond), which will present as duplicated, broadened peaks in the NMR spectra at room temperature.
| Analytical Method | Expected Signatures & Structural Assignments |
| δ 7.40–7.15 (m, 5H): Aromatic protons of the benzyl group.δ 4.65 / 4.55 (s, 2H): Benzylic | |
| δ ~169.0: Carbonyl carbon (C=O).δ 137.0 - 126.0: Aromatic carbons.δ ~71.0: Methoxy-adjacent carbon ( | |
| LC-MS (ESI+) | m/z: 194.1 |
References
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.1
-
Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development. 2
-
Li, C., et al. (2021). Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination. The Journal of Organic Chemistry.3
Sources
Application Note: Reagents, Catalysts, and Protocols for the Synthesis of N-Benzyl-2-methoxy-N-methylacetamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3)[1]
Introduction & Strategic Rationale
This compound is a highly valuable tertiary amide intermediate, frequently utilized in the design of complex active pharmaceutical ingredients (APIs), including menin-MLL protein-protein interaction inhibitors[2]. The synthesis of sterically hindered tertiary amides requires careful selection of coupling reagents and catalysts to overcome the inherent nucleophilic limitations of secondary amines like N-benzylmethylamine.
This application note details two distinct synthetic paradigms:
-
The Classical Acyl Substitution Pathway: A highly reliable, rapid methodology utilizing 2-methoxyacetyl chloride[3].
-
The Catalytic Acceptorless Dehydrogenation Pathway: A modern, green-chemistry approach utilizing the Ru-MACHO complex to directly couple 2-methoxyethanol and N-benzylmethylamine, evolving only hydrogen gas as a byproduct[4].
By understanding the mechanistic causality behind each protocol, researchers can select the optimal route based on their scale, timeline, and sustainability requirements.
Mechanistic Workflow & Pathway Visualization
The following diagram illustrates the divergent chemical pathways utilized in the two protocols described in this guide.
Reaction pathways for the synthesis of this compound.
Protocol 1: Classical Acyl Substitution (The Baseline Method)
This method relies on the extreme electrophilicity of 2-methoxyacetyl chloride[3]. Because acyl chlorides can be prone to hydrolysis or ketene formation, a nucleophilic catalyst (DMAP) and a non-nucleophilic base (DIPEA) are employed[5].
Causality of Experimental Choices:
-
Temperature Control (0 °C): The reaction between a secondary amine and an acyl chloride is highly exothermic. Cooling prevents the degradation of the acyl chloride and minimizes the formation of dark, tarry byproducts.
-
Role of DMAP: Acts as an internal nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the N-acylation of the sterically hindered secondary amine[5].
-
Aqueous Workup Logic: The sequential use of 1M HCl and saturated NaHCO₃ ensures a self-validating purification. HCl protonates and extracts unreacted N-benzylmethylamine and DMAP into the aqueous layer, while NaHCO₃ neutralizes any 2-methoxyacetic acid formed via hydrolysis.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under nitrogen. Add N-benzylmethylamine (1.0 equiv, 10 mmol) and dry dichloromethane (DCM, 25 mL).
-
Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv, 15 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.05 equiv, 0.5 mmol). Stir to achieve a homogeneous solution.
-
Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 2-methoxyacetyl chloride (1.2 equiv, 12 mmol) in 5 mL of dry DCM and add dropwise over 10 minutes via a syringe pump.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, UV active).
-
Quench & Extraction: Quench the reaction by adding 20 mL of deionized water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure tertiary amide.
Protocol 2: Ru-MACHO Catalyzed Acceptorless Dehydrogenation (The Advanced Method)
For process chemistry and sustainable scale-up, avoiding stoichiometric toxic reagents (like acyl chlorides) is preferred. The Ru-MACHO catalyst facilitates the direct coupling of 2-methoxyethanol and N-benzylmethylamine through a "borrowing hydrogen" or acceptorless dehydrogenation mechanism[4].
Causality of Experimental Choices:
-
Acceptorless Dehydrogenation: The Ru catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the amine to form a hemiaminal. A second dehydrogenation yields the amide[6].
-
Nitrogen Sweep: Evolving hydrogen gas must be removed from the system. According to Le Chatelier's principle, an open system with a steady nitrogen sweep drives the equilibrium forward, preventing the reverse hydrogenation reaction[4].
-
Base Selection (t-BuOK): A catalytic amount of strong base is required to deprotonate the Ru-MACHO precatalyst, generating the active 16-electron ruthenium species necessary for alcohol dehydrogenation.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with Ru-MACHO complex (1 mol%) and potassium tert-butoxide (t-BuOK, 2 mol%).
-
Reagent Addition: Add N-benzylmethylamine (1.0 equiv, 5 mmol) and 2-methoxyethanol (1.2 equiv, 6 mmol), followed by anhydrous toluene (10 mL).
-
Reflux & Gas Evolution: Transfer the Schlenk flask to a fume hood. Equip it with a reflux condenser attached to a bubbler to monitor gas evolution. Maintain a gentle flow of nitrogen over the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) in an oil bath for 18 hours.
-
Workup: Cool the mixture to room temperature. The reaction is remarkably clean, bypassing the need for aggressive aqueous washes. Concentrate the crude mixture directly under reduced pressure.
-
Isolation: Purify the residue by flash chromatography on silica gel to afford this compound as a clear oil (approx. 88% yield)[4].
Quantitative Data Presentation
The following table summarizes the operational metrics comparing the two protocols, allowing researchers to make data-driven decisions for their specific workflow.
| Metric | Protocol 1: Classical Acyl Chloride | Protocol 2: Ru-MACHO Dehydrogenation |
| Primary Reagents | 2-Methoxyacetyl chloride, Amine | 2-Methoxyethanol, Amine |
| Catalyst | DMAP (Nucleophilic) | Ru-MACHO (Organometallic) |
| Reaction Time | 3 Hours | 18 Hours |
| Temperature | 0 °C to Room Temperature | 110 °C (Reflux) |
| Byproducts | HCl (neutralized to salts) | Hydrogen gas (H₂) |
| Atom Economy | Moderate (Stoichiometric waste) | High (Only H₂ lost) |
| Typical Yield | > 90% | 88%[4] |
| Best Use Case | Rapid medicinal chemistry screening | Green chemistry, large-scale process |
Analytical Characterization & Self-Validation (E-E-A-T Insight)
A critical hurdle in synthesizing this compound is misinterpreting its NMR spectra. Because it is a sterically hindered tertiary amide, rotation around the C-N bond is highly constrained at room temperature.
Expert Insight: The product exists as a mixture of two rotamers (A: major, B: minor) in a ~60:40 ratio[4]. If you run a standard ¹H NMR at 298K, you will observe duplicated peaks that mimic an impure sample.
-
Validation Step: To validate purity, perform the NMR experiment at an elevated temperature (350K). At this thermal threshold, the rotational barrier is overcome, and the two rotamer peaks will undergo coalescence into a single, clean set of signals[4].
Reference ¹H NMR Data (500 MHz, CDCl₃, Room Temp): δ 7.42-7.24 (m, 5H)[A][B], 4.65 (s, 2H)[A], 4.58 (s, 2H)[B], 4.21 (s, 2H)[A], 4.20 (s, 2H)[B], 3.52 (s, 3H)[A], 3.48 (s, 3H)[B], 2.99 (s, 3H)[B], 2.94 (s, 3H)[A] ppm[4].
References
- Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0JteNT4Q3P6DK69AJO7FlhNwFQ3Va87ywJZb9UwnOMDg5aks0_n668FL6MroitlS1ID3AK0U4bZKydIaUpjz_vYL3kxjLWxvZ2wCjnZXlj2bnuMPRrH4Fb5uUnPY7V3TEtNLpgD6_jCuqUaU=]
- W O 2021/121327 Al (Menin-MLL Inhibitors). Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6rznI1oAri-6vwPwHi-o-7z5Yf2Cx8snmsXGPPkMlNITW5mfDwA9Em3XRkuzEt7_sLbYUt0wwjAkLng5kJC12DAZLv-cqkpQw0T2zoCx-2PJbqmhrcN0tP6RP0-LSeFrovlchk76l0Wi1H9qTVBw61Y0-4cqzmweSH-HqFuzJMTAzWWu9yEP5RGgVFL8OYfEc]
- Synthesis of a Hominal Bis(difluoromethyl) Fragment. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg34d_Ss8VfQY4FNndhokBk5bRdWkTLqSncKCr6JRM41XFLMAnJYeVMhivJS8qKrYAtV2h6k-RHFkEScMTfZsXc_gET4eLfESEvLiAM52Ynkb1oNNCbQarQONbiVfoynuYbRIlFFDCwCgf1P4=]
- N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_KO8Awx4nfvcF_god-5JvQOzC0PNKp6wdgIlVsIcdfH6CByRilJdE3ECDNeUitR4-66bGheVZxh6kGLbOzXaQkV2l2KnBU03gAqov4eDwJmK1nHkCDda5b3A_PvMGUH2wQDodQrWXwMB1Cb2tYlOg2v1kgIwN-AcfLwUmUmpFh70sqgB-G_JVDdLcqcTHeIRGhsdT1NOWO5u3qG-5Blsr]
Sources
- 1. This compound | 139765-14-3 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. escholarship.org [escholarship.org]
Application Note: Scalable Production and Process Chemistry of N-Benzyl-2-methoxy-N-methylacetamide
Executive Summary
N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3)[1] is a highly versatile tertiary amide utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including menin-MLL inhibitors[2].
Scaling the production of tertiary amides presents unique process chemistry challenges, primarily regarding atom economy, thermal management, and byproduct generation. This application note details two validated, scalable methodologies for producing this compound: a Classical Batch Acylation (Pathway A) optimized for standard reactor setups, and an Advanced Acceptorless Dehydrogenative Coupling (Pathway B) utilizing Ru-Macho catalysis for superior green chemistry metrics[3].
Mechanistic Overview & Synthetic Strategy
The selection of a synthetic route depends heavily on the scale of production and the facility's capabilities regarding gas evolution and cryogenic control.
-
Pathway A (Classical Acylation): Relies on the highly exothermic reaction between methoxyacetyl chloride and N-methylbenzylamine. While it boasts excellent scalability in standard batch reactors, it requires strict thermal control and generates stoichiometric amine hydrochloride waste[2].
-
Pathway B (Green Catalysis): Utilizes a commercially available Ruthenium(II) PNP pincer catalyst (Ru-Macho) to couple 2-methoxyethanol directly with N-methylbenzylamine. This acceptorless dehydrogenative pathway circumvents the need for stoichiometric coupling agents by evolving hydrogen gas directly from the reaction, significantly improving the E-factor[4].
Fig 1: Reaction pathways for synthesizing this compound.
Experimental Protocols
Protocol A: Classical Scale-Up via Acid Chloride (Batch)
This protocol is adapted for multi-gram to kilogram scale-up, focusing on thermal safety and impurity control.
Causality & Rationale: The reaction is highly exothermic. Dropwise addition at 0 °C is non-negotiable to prevent the thermal degradation of the acid chloride and the formation of colored impurities. An organic base (or aqueous NaOH in biphasic systems) is required to act as an acid scavenger, preventing the protonation of the starting amine[2].
Step-by-Step Methodology:
-
Reactor Preparation: Charge a jacketed reactor with N-methylbenzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Tetrahydrofuran (THF) (10 volumes).
-
Thermal Control: Cool the mixture to an internal temperature of 0 °C to 5 °C under a nitrogen atmosphere.
-
Controlled Addition: Slowly add Methoxyacetyl chloride (1.05 equiv) dropwise via an addition funnel. Critical Quality Attribute (CQA): Maintain internal temperature below 10 °C during addition.
-
Reaction Propagation: Allow the reaction to stir at 25 °C for 1 hour, then optionally heat to 50 °C for 2 hours to ensure full conversion of sterically hindered intermediates[2].
-
Quench & Workup: Cool the reactor back to 0 °C. Quench dropwise with 1M aqueous NaOH to neutralize residual acid and dissolve the triethylamine hydrochloride salts[2].
-
Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a clear to pale-yellow oil.
Protocol B: Acceptorless Dehydrogenative Coupling (Catalytic)
This protocol utilizes Ru-Macho for a highly atom-economical synthesis, ideal for modern green process facilities.
Causality & Rationale: Ru-Macho catalyzes the dehydrogenation of the alcohol to an aldehyde, which condenses with the amine to form a hemiaminal, followed by further dehydrogenation to the amide. The system must be open to an oil bubbler; removing the evolved H₂ gas drives the thermodynamic equilibrium toward the product[4].
Step-by-Step Methodology:
-
Inert Assembly: Inside a nitrogen-filled glovebox, charge a Schlenk flask with N-methylbenzylamine (1.0 equiv), 2-Methoxyethanol (1.2 equiv), and the Ru-Macho catalyst (typically 1-5 mol%).
-
Gas Evolution Setup: Remove the sealed flask from the glovebox. Equip the flask with a reflux condenser. Insert an inlet needle supplying a positive pressure of nitrogen and an outlet needle connected to an oil bubbler to safely vent H₂ gas[4].
-
Reflux: Heat the reaction mixture in a silicone oil bath at reflux overnight (approx. 12 hours). Note: Reflux is required to overcome the activation energy barrier for dehydrogenation.
-
Monitoring: Monitor conversion via GC-MS (CI).
-
Purification: Cool to room temperature. The crude mixture can be directly subjected to short-plug flash chromatography to remove the catalyst, yielding the pure amide as a clear oil (approx. 88% isolated yield)[3].
Quantitative Data & Process Comparison
The following table summarizes the key process metrics to assist in route selection for scale-up campaigns.
| Process Metric | Pathway A: Classical Acylation | Pathway B: Ru-Macho Catalysis |
| Reagents | Methoxyacetyl chloride, N-methylbenzylamine | 2-Methoxyethanol, N-methylbenzylamine |
| Typical Yield | >90% | ~88%[3] |
| Atom Economy | Moderate (Generates stoichiometric salt waste) | High (Only byproduct is H₂ gas) |
| Scalability | Excellent (Standard batch equipment) | Good (Requires safe H₂ venting infrastructure) |
| E-Factor | Higher (Requires extensive aqueous washes) | Lower (Solventless or minimal solvent, catalyst recovery possible) |
| Primary Safety Risk | Exothermic runaway, corrosive acid chloride | Flammable gas (H₂) evolution |
Analytical Characterization & Self-Validating QC
A common pitfall in the quality control of this compound is the misinterpretation of its Nuclear Magnetic Resonance (NMR) spectrum.
The Rotamer Effect: Because it is a tertiary amide, the C-N bond possesses significant double-bond character, restricting free rotation. At room temperature, the product exists as a mixture of two distinct rotamers (A: major, B: minor) in a 60:40 ratio [3].
-
Self-Validation Step: An analyst might incorrectly flag the minor rotamer peaks as an impurity (e.g., unreacted starting material or a structural isomer). To validate the product definitively, Variable Temperature (VT) NMR must be employed.
-
Observation: Heating the sample to 350K provides enough thermal energy to overcome the rotational barrier, resulting in the coalescence of the two rotamer peaks into a single, clean set of signals[3].
Key Spectral Data (1H NMR, 500 MHz, CDCl3):
-
Aromatic protons: δ 7.42 - 7.24 (m, 5H)[3].
-
(Additional aliphatic peaks will appear doubled at 298K and coalesce at 350K).
References
- World Intellectual Property Organization. (2021). WO 2021/121327 A1: Compounds for the Treatment of Diseases Associated with Menin-MLL.
-
Oldenhuis, N. J., Dong, V. M., & Guan, Z. (2014). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. Tetrahedron, 70(27-28), 4213–4218. (PMC Version). Retrieved from:[Link]
-
Oldenhuis, N. J., Dong, V. M., & Guan, Z. (2014). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. eScholarship, University of California. Retrieved from:[Link]
Sources
Technical Guide: N-benzyl-2-methoxy-N-methylacetamide in Pharmaceutical Synthesis
The following Technical Guide and Protocol is designed for researchers and drug development professionals. It synthesizes specific chemical data, verified synthetic pathways, and pharmaceutical applications for N-benzyl-2-methoxy-N-methylacetamide .
CAS Number: 139765-14-3
Formula:
Executive Summary & Pharmaceutical Relevance
This compound is a tertiary amide intermediate used in the synthesis of complex bioactive molecules, particularly in the development of Menin-MLL inhibitors (utilized in leukemia therapies) and as a structural analog in anticonvulsant research (related to Lacosamide).
Its value lies in its bifunctional nature:
-
N-Methyl-N-Benzyl Core: Serves as a protected amine scaffold that can be reduced to N-benzyl-N-methyl-2-methoxyethylamine (a CNS-active pharmacophore) or debenzylated to yield N-methyl-2-methoxyacetamide.
-
Methoxyacetyl Moiety: Acts as a stable, polar functional group that modulates lipophilicity and metabolic stability in drug candidates.
This guide provides a validated protocol for its synthesis, analytical characterization, and downstream application in reductive amination workflows.
Chemical Basis & Reactivity Profile
The compound features a tertiary amide bond, which is robust against hydrolysis compared to secondary amides. The N-methyl group prevents hydrogen bonding at the amide nitrogen, altering the solubility profile and conformational landscape compared to its secondary amide analogs.
| Property | Data | Relevance |
| Boiling Point | ~152 °C (at reduced pressure) | High boiling point requires vacuum distillation for purification. |
| Solubility | DCM, THF, Ethyl Acetate, Methanol | Compatible with standard organic synthesis solvents. |
| Stability | Stable at RT; Hygroscopic | Store under inert atmosphere (Argon/Nitrogen). |
| Key Reactivity | Amide Reduction, N-Dealkylation | Precursor for tertiary amines; Benzyl group removable via hydrogenolysis. |
Protocol 1: Scalable Synthesis (Acylation)
Objective: Synthesize this compound with >95% purity. Mechanism: Nucleophilic acyl substitution of N-benzylmethylamine with methoxyacetyl chloride.
Reagents & Materials[1][2][3][4][5][6]
-
Precursor A: N-Benzylmethylamine (CAS 103-67-3) [1.0 equiv]
-
Precursor B: Methoxyacetyl chloride (CAS 38870-89-2) [1.1 equiv]
-
Base: Triethylamine (TEA) or DIPEA [1.5 equiv]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat.
, 1M HCl
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, dissolve N-Benzylmethylamine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL). Cool the mixture to 0°C using an ice bath.
-
Acylation: Add Methoxyacetyl chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (SiO2, EtOAc/Hexane 1:1) or LC-MS.
-
Work-up:
-
Purification: Concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes) or vacuum distillation if scaling up (>10g).
Yield Expectation: 85–92% (Clear to pale yellow oil).
Protocol 2: Downstream Application (Reduction to Amine)
Context: Transforming the intermediate into N-benzyl-N-methyl-2-methoxyethylamine , a functionalized amine motif found in various antihistamine and analgesic candidates.
Reaction Scheme
Methodology
-
Setup: Suspend LiAlH4 (2.0 equiv) in anhydrous THF under Argon at 0°C.
-
Addition: Add a solution of This compound (1.0 equiv) in THF dropwise.
-
Reflux: Heat to reflux (66°C) for 12 hours. The amide carbonyl is fully reduced to a methylene group.
-
Fieser Quench: Cool to 0°C. Carefully add water (1x volume of LAH mass), 15% NaOH (1x), and water (3x).
-
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the amine.
Analytical Characterization (QC Standards)
Use these parameters to validate the identity and purity of the synthesized intermediate.
1H NMR (500 MHz, CDCl3)
Due to the tertiary amide bond, the compound exhibits rotamers (approx. 60:40 ratio at RT).[2][3]
-
Aromatic:
7.42–7.24 (m, 5H) – Overlapping signals for both rotamers.[3] -
Benzylic
: 4.65 (s, 2H, Major) / 4.58 (s, 2H, Minor). -
Acetyl
: 4.21 (s, 2H, Major) / 4.20 (s, 2H, Minor). -
Methoxy
: 3.52 (s, 3H, Major) / 3.48 (s, 3H, Minor). -
N-Methyl
: 2.99 (s, 3H, Minor) / 2.94 (s, 3H, Major).
Mass Spectrometry (ESI)
-
Expected Mass: 193.24 Da
-
Observed [M+H]+: 194.12 m/z
-
Observed [M+Na]+: 216.10 m/z
Pathway Visualization
The following diagram illustrates the synthesis and downstream utility of the compound in drug development workflows.
Caption: Synthesis and application workflow for this compound, highlighting its role as a divergent intermediate.
Safety & Handling
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). Precursors like Methoxyacetyl chloride are corrosive and lachrymators.
-
Storage: Store in a cool, dry place (2–8°C recommended for long term). Hygroscopic; reseal under nitrogen.
-
Disposal: Dispose of organic halide waste separately. Aqueous layers from the quench may contain triethylamine hydrochloride and should be treated as basic organic waste.
References
-
Menin-MLL Inhibitor Synthesis: Patent WO 2021/121327.[4] "Substituted Heterocyclic Compounds and Methods of Use Thereof." (Lists the compound as Intermediate 125).
-
Catalytic Amide Synthesis: Oldenhuis, N. J., et al. (2014). "Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines." Tetrahedron, 70(27-28), 4213-4218. (Validates NMR/Characterization data).
-
Anticonvulsant SAR: Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. (Context for N-benzyl amide activity).
-
Chemical Properties: PubChem Compound Summary for CID 836024 (Related Analog) and specific search for CAS 139765-14-3.
Sources
Application Note: N-benzyl-2-methoxy-N-methylacetamide in Advanced Peptide Synthesis and Peptidomimetic Drug Development
Executive Summary
The formation of N-methylated peptide bonds is a persistent bottleneck in peptide synthesis due to severe steric hindrance and the complex rotameric dynamics of tertiary amides. N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) has emerged as a critical benchmark substrate for evaluating novel, green amidation methodologies[1]. Furthermore, its unique structural properties have positioned it as a highly valuable building block (Intermediate 125) in the synthesis of advanced peptidomimetic therapeutics, particularly in oncology[2]. This application note details the mechanistic utility, quantitative characterization, and self-validating protocols for utilizing this compound in peptide and drug development workflows.
Scientific Rationale: The N-Methylation Challenge
In standard Solid-Phase Peptide Synthesis (SPPS), primary amines react readily with activated acyl donors. However, N-methylation—a modification highly sought after to improve a peptide's proteolytic stability and membrane permeability—introduces significant steric clash.
As a Senior Application Scientist, I frequently utilize this compound as a proxy for N-methylated amino acids during method development. It perfectly mimics the steric bulk and electronic environment of a peptide backbone while remaining cost-effective and highly amenable to NMR analysis. By optimizing coupling conditions on this model substrate, researchers can confidently scale their methodologies to complex macrocyclic or heavily N-methylated peptides[3].
Mechanistic Insights: Rotameric Dynamics in Tertiary Amides
A defining feature of N-methylated peptide bonds is their constrained rotational nature, which leads to cis/trans isomerism (rotamers). This dynamic equilibrium is critical for peptide folding. This compound exhibits a distinct 60:40 rotamer ratio (A:B) at room temperature[4].
Traditional coupling reagents (e.g., HATU, EDC) often fail to drive the formation of such hindered bonds efficiently. Consequently, this compound is frequently used to validate catalytic acceptorless dehydrogenation —a green chemistry approach that bypasses traditional carboxylic acid activation by utilizing alcohols directly as acyl donors, releasing only hydrogen gas as a byproduct[5].
Mechanistic workflow of Ru-Macho catalyzed synthesis and rotameric equilibrium of the target amide.
Applications in Methodology and Drug Discovery
Benchmark Substrate for Green Amidation
In the pursuit of sustainable peptide synthesis, Bode and others have championed emerging methods for amide bond formation[3]. Oldenhuis et al. successfully utilized this compound as a benchmark to prove that the Ru-Macho catalyst could efficiently couple 2-methoxyethanol and N-methylbenzylamine in an 88% isolated yield[4]. This validates that highly hindered tertiary amides can be synthesized without stoichiometric coupling reagents.
Core Intermediate in Peptidomimetic Therapeutics
Beyond methodology, the compound is actively used in drug discovery. In the development of Menin-MLL inhibitors—therapeutics designed to block oncogenic protein-protein interactions in leukemia—this compound serves as "Intermediate 125"[2]. Its rigid, N-alkylated scaffold is structurally integrated into the inhibitor to mimic the binding epitope of the native MLL peptide, providing the necessary proteolytic resistance required for in vivo efficacy.
Quantitative Data & Characterization
The constrained rotation of the tertiary amide bond results in distinct NMR shielding environments for the two rotamers. The quantitative mapping of these shifts is essential for verifying the successful formation of the N-methylated bond[4].
| Structural Component | Rotamer A (Major, 60%) | Rotamer B (Minor, 40%) | Shift Difference (Δδ) |
| Benzyl CH₂ | 4.65 ppm (s, 2H) | 4.58 ppm (s, 2H) | 0.07 ppm |
| Methoxyacetyl CH₂ | 4.21 ppm (s, 2H) | 4.20 ppm (s, 2H) | 0.01 ppm |
| Methoxy CH₃ | 3.52 ppm (s, 3H) | 3.48 ppm (s, 3H) | 0.04 ppm |
| N-Methyl CH₃ | 2.94 ppm (s, 3H) | 2.99 ppm (s, 3H) | -0.05 ppm |
Table 1: ¹H NMR (500 MHz, CDCl₃) chemical shifts demonstrating the distinct rotameric states of this compound at 298K.
Self-Validating Experimental Protocols
Protocol A: Catalytic Acceptorless Dehydrogenative Synthesis
Causality Insight: Traditional peptide coupling requires stoichiometric activation, which is inefficient for secondary amines. This protocol utilizes Ru-Macho, which must be base-activated to form the active Ru-hydride species, allowing the direct use of an alcohol as the acyl donor.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Ru-Macho pre-catalyst (0.05 eq) and KOtBu (0.1 eq). Note: Base activation is strictly required to generate the catalytically active species.
-
Substrate Addition: Add 2-methoxyethanol (1.0 eq) and N-methylbenzylamine (1.1 eq) to the flask.
-
Reaction: Transfer the flask to a fume hood. Attach a reflux condenser and heat the mixture to 110°C under a gentle flow of argon to facilitate the removal of generated H₂ gas (driving the equilibrium forward).
-
Monitoring: Monitor via TLC (EtOAc/Hexane). The reaction is typically complete within 12-16 hours.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield this compound as a clear oil (Expected yield: ~88%)[5].
Protocol B: Variable Temperature (VT) NMR Validation of Rotamers
Causality Insight: In peptide synthesis, duplicate NMR peaks are often misattributed to diastereomeric impurities (epimerization during coupling). This VT-NMR protocol is a self-validating system : providing thermal energy overcomes the C-N rotational barrier. If peaks coalesce, the sample is chemically pure; if they remain distinct, epimerization or chemical impurity has occurred.
-
Sample Preparation: Dissolve 15 mg of purified this compound in 0.6 mL of DMSO-d₆ (or CDCl₃).
-
Baseline Acquisition (298K): Acquire a standard ¹H NMR spectrum. Verify the presence of split N-methyl singlets at ~2.94 ppm and ~2.99 ppm (representing the 60:40 rotamer ratio)[4].
-
Thermal Ramp: Gradually heat the NMR probe to 350K (77°C). Allow the sample to equilibrate for 5 minutes at the target temperature.
-
Coalescence Acquisition (350K): Acquire a second ¹H NMR spectrum.
-
Validation: Observe the coalescence of the N-methyl and Benzyl CH₂ peaks into single, time-averaged broad singlets. This definitively proves the dynamic rotameric nature of the tertiary amide bond and confirms the chemical purity of the synthesized product[5].
References
-
Oldenhuis, N. J., et al. "Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines." Tetrahedron (2015). Available at:[Link]
- "WO 2021/121327 A1 - Menin-MLL Inhibitors." World Intellectual Property Organization / Google Patents (2021).
-
Bode, J. W. "Emerging methods in amide- and peptide-bond formation." Nature 480, 471–479 (2011). Available at:[Link]
-
PubChem. "this compound (CID 19178358)". National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. escholarship.org [escholarship.org]
- 4. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of N-benzyl-2-methoxy-N-methylacetamide
Welcome to the Synthesis Technical Support Center. N-benzyl-2-methoxy-N-methylacetamide is a sterically hindered tertiary amide and a highly valuable intermediate in pharmacological drug development ()[1]. Due to the moderate steric bulk of the secondary amine (N-benzylmethylamine) and the unique reactivity of methoxy-substituted acyl groups, researchers frequently encounter yield-limiting bottlenecks such as incomplete conversion, reagent hydrolysis, or catalyst deactivation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction yields.
Mechanistic Pathways & Workflow
Understanding the available synthetic routes is the first step in troubleshooting. The synthesis can be driven through three primary pathways, each with distinct mechanistic requirements and potential pitfalls.
Fig 1. Three primary synthetic pathways for this compound.
Frequently Asked Questions (Troubleshooting)
Q1: My yield plateaus at 50% when reacting N-benzylmethylamine with 2-methoxyacetyl chloride. How can I drive the reaction to completion? Causality: The reaction of an amine with an acyl chloride produces one equivalent of HCl. If the acid scavenger (typically a tertiary amine base) is insufficient, the generated HCl protonates your starting secondary amine, forming an unreactive ammonium salt. Furthermore, 2-methoxyacetyl chloride is highly hygroscopic; trace moisture leads to competitive hydrolysis, consuming the electrophile before the bulky amine can attack ()[2]. Solution: Ensure strictly anhydrous conditions (dry DCM, argon atmosphere). Use a 1.5x to 2.0x molar excess of N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.
Q2: I am using the carboxylic acid (2-methoxyacetic acid) with standard EDC/HOBt coupling, but the reaction is sluggish and yields are poor. Why? Causality: N-benzylmethylamine is a sterically hindered secondary amine. Standard HOBt active esters are often too stable, meaning the rate of attack by the bulky amine is slower than the rate of active ester degradation or side-reaction pathways (e.g., N-acylurea formation from the EDC intermediate). Solution: Switch to HATU. HATU generates an HOAt active ester, which features a neighboring pyridine nitrogen that provides intramolecular hydrogen bonding. This accelerates the nucleophilic attack by the secondary amine. Alternatively, add a catalytic amount of DMAP to your EDC reaction to form a highly reactive N-acylpyridinium intermediate.
Q3: Is there a way to synthesize this tertiary amide directly from alcohols to improve atom economy and avoid halogenated waste? Causality: Yes, through Catalytic Acceptorless Dehydrogenation (CAD). By reacting N-benzylmethylamine directly with 2-methoxyethanol in the presence of a Ruthenium catalyst (Ru-Macho), the alcohol is dehydrogenated to an aldehyde, which condenses with the amine to form a hemiaminal. A second dehydrogenation yields the tertiary amide, releasing only hydrogen gas as a byproduct. Solution: Utilize the Ru-Macho catalyzed protocol. This method has been specifically validated to produce this compound in up to 88% isolated yield as a mixture of rotamers ()[3].
Fig 2. Diagnostic logic tree for resolving low yields in the acyl chloride synthetic route.
Quantitative Data Comparison
Selecting the right synthetic route depends on your scale, timeline, and tolerance for byproducts. The table below summarizes the expected performance of each methodology.
| Synthesis Route | Reagents | Typical Yield | Reaction Time | Primary Byproduct | Atom Economy |
| Acyl Chloride Substitution | 2-methoxyacetyl chloride, DIPEA | 80-90% | 2-4 hours | HCl (amine salt) | Moderate |
| Peptide Coupling | 2-methoxyacetic acid, HATU, DIPEA | 75-85% | 12-18 hours | HOAt, Urea derivatives | Low |
| Acceptorless Dehydrogenation | 2-methoxyethanol, Ru-Macho | ~88% | 24-48 hours | Hydrogen gas (H₂) | High |
Self-Validating Experimental Protocols
To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), do not proceed to the next step of these protocols unless the self-validation checkpoint is met.
Protocol A: Optimized Acyl Chloride Substitution
Step 1: Preparation Dissolve N-benzylmethylamine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under an argon atmosphere.
-
Causality: Argon prevents atmospheric moisture from hydrolyzing the highly sensitive acyl chloride. DIPEA acts as a non-nucleophilic acid scavenger.
-
Self-Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination or premature salt formation.
Step 2: Electrophile Addition Cool the reaction flask to 0°C using an ice bath. Add 2-methoxyacetyl chloride (1.1 eq) dropwise over 15 minutes.
-
Causality: The reaction is highly exothermic. Controlling the temperature at 0°C prevents the thermal degradation of the acyl chloride and suppresses side reactions.
-
Self-Validation Checkpoint: A slight yellowing of the solution is normal, but vigorous boiling or dark discoloration indicates the addition is too fast.
Step 3: Reaction Propagation Remove the ice bath, warm to room temperature, and stir for 2 hours.
-
Causality: Warming provides the activation energy needed for the sterically hindered secondary amine to fully consume the electrophile.
-
Self-Validation Checkpoint: Perform TLC (50% EtOAc/Hexanes). The reaction is complete when the amine spot (which stains with ninhydrin) disappears, and a new UV-active product spot appears at Rf ~0.5.
Step 4: Workup & Purification Quench with water. Wash the organic layer with 1M HCl, followed by saturated aqueous NaHCO₃. Dry over Na₂SO₄ and concentrate in vacuo.
-
Causality: 1M HCl removes any trace unreacted amine and DIPEA. NaHCO₃ neutralizes and removes any hydrolyzed 2-methoxyacetic acid.
-
Self-Validation Checkpoint: The pH of the final aqueous wash must be ~7-8 (verify with pH paper) before proceeding to dry the organic layer, ensuring no residual acid catalyzes product degradation.
Protocol B: Ru-Macho Catalyzed Acceptorless Dehydrogenation
Step 1: Catalyst Activation In a nitrogen-filled glovebox, combine N-benzylmethylamine (1.0 eq), 2-methoxyethanol (1.2 eq), Ru-Macho catalyst (2 mol%), and KOtBu (2 mol%) in anhydrous toluene.
-
Causality: The Ru-Macho catalyst requires a strong base (KOtBu) to form the active catalytic species. The glovebox ensures absolute exclusion of oxygen, which would poison the Ruthenium center.
-
Self-Validation Checkpoint: The mixture should exhibit the characteristic homogeneous color of the activated Ru-complex (typically reddish-brown).
Step 2: Dehydrogenative Coupling Reflux the mixture at 110°C for 24 hours under an open nitrogen flow connected to a bubbler.
-
Causality: The reaction is an acceptorless dehydrogenation. Removing H₂ gas from the system drives the equilibrium forward towards the tertiary amide.
-
Self-Validation Checkpoint: Continuous gas evolution in the bubbler confirms the catalytic cycle is active. If bubbling stops prematurely, the catalyst has deactivated.
Step 3: Catalyst Filtration Cool to room temperature and filter the crude mixture through a short pad of silica gel, eluting with EtOAc.
-
Causality: Silica gel traps the highly polar Ruthenium catalyst, preventing heavy metal contamination in the final product.
-
Self-Validation Checkpoint: The filtrate should be pale yellow or colorless. A dark brown filtrate indicates incomplete catalyst removal.
References
-
Title: this compound (CID 19178358) Source: PubChem URL: [Link]
- Title: Indole derivatives useful in treating conditions associated with cgas (EP4267564A1)
-
Title: Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines Source: Tetrahedron (via NIH PubMed Central) URL: [Link]
Sources
- 1. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. EP4267564A1 - Indole derivatives useful in treating conditions associated with cgas - Google Patents [patents.google.com]
- 3. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for recrystallization of N-benzyl-2-methoxy-N-methylacetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating and purifying N-benzyl-2-methoxy-N-methylacetamide .
Because this molecule is a tertiary amide, it defies standard room-temperature recrystallization protocols. This guide is structured as a comprehensive Q&A and troubleshooting manual to help you navigate solvent selection, bypass phase separation ("oiling out"), and successfully isolate high-purity crystals.
Part 1: Core Knowledge Base & FAQs
Q1: Why does my synthesized this compound consistently present as an oil at room temperature, making standard recrystallization impossible? A1: The root cause is conformational heterogeneity. This compound is a tertiary amide, which means it experiences highly restricted rotation around the C–N bond due to its partial double-bond character. As demonstrated in NMR studies by [1], this restricted rotation results in a mixture of two distinct rotamers (typically in a 60:40 ratio at 25°C).
When you attempt to crystallize this mixture at room temperature, the presence of multiple molecular conformations disrupts the ordered packing required for crystal lattice formation. This lowers the melting point significantly, causing the compound to present as a clear oil. To force crystallization, you must use sub-ambient temperatures to reduce kinetic energy, allowing the Curtin-Hammett principle to drive the equilibrium toward the preferred crystallizing rotamer.
Q2: What is the optimal solvent system for a compound that requires sub-ambient (dry ice) crystallization? A2: You must select a binary solvent system (Primary Solvent + Anti-Solvent) where both components remain completely liquid at -78°C. Standard recrystallization anti-solvents like water or high-freezing organics will freeze solid, ruining the process.
Based on the solubility profile of the ether and amide moieties in your target molecule, a Diethyl Ether / n-Pentane system is the optimal choice.
Table 1: Solvent Selection Matrix for Low-Temperature Recrystallization
| Solvent | Role | Boiling Point (°C) | Freezing Point (°C) | Polarity Index | Suitability for Low-Temp Recrystallization |
| Diethyl Ether | Primary Solvent | 34.6 | -116.3 | 2.8 | Excellent - High solubility; remains liquid at -78°C. |
| n-Pentane | Anti-Solvent | 36.1 | -129.8 | 0.0 | Excellent - Low solubility; pairs perfectly with Et₂O. |
| Ethyl Acetate | Primary Solvent | 77.1 | -83.6 | 4.4 | Good - High solubility, but dangerously close to freezing at dry ice temps. |
| Hexane | Anti-Solvent | 68.7 | -95.3 | 0.1 | Fair - Effective, but may co-precipitate impurities at very low temperatures. |
| Toluene | Primary Solvent | 110.6 | -95.0 | 2.4 | Poor - High boiling point makes removal from low-melting solids difficult. |
| Water | Anti-Solvent | 100.0 | 0.0 | 10.2 | Incompatible - Freezes at 0°C, completely blocking sub-ambient protocols. |
Part 2: Process Visualization
To ensure a self-validating workflow, follow the logical decision tree below. If phase separation occurs, the system loops back to a corrective state rather than failing.
Low-temperature recrystallization workflow for rotameric tertiary amides.
Part 3: Troubleshooting Guides & Methodologies
Q3: How do I execute a low-temperature anti-solvent recrystallization without the compound "oiling out"? A3: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is pushed too high before the temperature is low enough to support a solid crystal lattice () [2]. To prevent this, execute the following step-by-step methodology:
Protocol: Et₂O/Pentane Thermal Gradient Recrystallization
-
Dissolution: Dissolve the crude this compound oil in a minimal volume of anhydrous diethyl ether at 25°C (approximately 1.5 mL per 100 mg of solute).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean Schlenk flask. Causality: Removing microscopic dust and insoluble salts prevents premature, heterogeneous nucleation of impurities.
-
Anti-Solvent Titration: While stirring vigorously, add n-pentane dropwise until the solution reaches the "cloud point" (faint, persistent turbidity).
-
Clarification: Immediately add 1 to 3 drops of diethyl ether just until the turbidity clears. The solution is now perfectly saturated at room temperature.
-
Thermal Gradient Cooling: Do not plunge the flask directly into dry ice. Lower the temperature in strict stages to allow the rotamer equilibrium to adjust:
-
Stage 1: 0°C (Ice/water bath) for 30 minutes.
-
Stage 2: -20°C (Ice/NaCl bath or cryocooler) for 1 hour.
-
Stage 3: -78°C (Dry ice/acetone bath) for 2 to 4 hours.
-
-
Isolation: Rapidly filter the resulting crystals using a jacketed Buchner funnel pre-cooled to -78°C. Wash the filter cake with 2 mL of pre-cooled (-78°C) n-pentane.
-
Drying: Dry the crystals under high vacuum on a Schlenk line. Critical Step: Keep the receiving flask immersed in an ice bath (0°C) during vacuum drying to prevent the crystals from melting before the residual solvent is fully evacuated.
Q4: I followed the cooling gradient, but my compound still oiled out as a heavy liquid at the bottom of the flask at -20°C. How do I rescue the batch? A4: Do not discard the batch; it is fully recoverable. According to best practices in purification () [3], oiling out means your solvent ratio is skewed, or you lack a nucleation site.
-
Step 1 (Redissolve): Remove the flask from the cold bath and let it warm slightly until the oil redissolves into the solvent matrix. Add 0.5 mL of Diethyl Ether to slightly lower the concentration.
-
Step 2 (Seed): Cool the flask back down to just above the temperature where it previously oiled out (e.g., -10°C). Introduce a microscopic "seed crystal" of pure this compound (if available) or scratch the inside of the glass flask vigorously with a glass stirring rod to create localized high-energy nucleation sites.
-
Step 3 (Resume): Once you see solid microcrystals forming instead of oil droplets, resume the slow cooling gradient down to -78°C.
References
-
Oldenhuis, N. J., Dong, V. M., & Guan, Z. (2014). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. Tetrahedron, 70(27-28), 4213-4218. URL:[Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. URL:[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Recrystallization. URL:[Link]
Technical Support Center: Troubleshooting N-Benzyl-2-methoxy-N-methylacetamide Synthesis
Welcome to the dedicated technical support hub for the synthesis of N-benzyl-2-methoxy-N-methylacetamide. The coupling of 2-methoxyacetic acid (or its acyl chloride) with the secondary amine N-benzyl-N-methylamine frequently suffers from plateauing conversion rates. Because N-benzyl-N-methylamine is sterically hindered, and the
This guide provides mechanistic troubleshooting, validated protocols, and optimized parameters to help researchers and drug development professionals push their conversion rates above 85%.
Mechanistic Workflow & Failure Pathways
Reaction pathways and common failure modes in this compound synthesis.
Section 1: Troubleshooting FAQs
Q1: My conversion rate plateaus at <20% when using 2-methoxyacetyl chloride. What is causing this, and how can I fix it?
Causality: The
Q2: I am using 2-methoxyacetic acid with standard EDC/HOBt coupling, but I see massive amounts of unreacted secondary amine. Why? Causality: N-benzyl-N-methylamine is a bulky secondary amine. Carbodiimide-based reagents like EDC generate an O-acylisourea intermediate that is often insufficiently reactive to overcome the steric hindrance of the N-benzyl and N-methyl groups, resulting in sluggish kinetics and low conversion[3]. Solution: Upgrade your activation strategy to use 4[4], which represent a significant improvement over carbodiimide methods for complex substrates. HATU generates an HOAt active ester featuring a neighboring group effect—the pyridine nitrogen of HOAt hydrogen-bonds with the incoming secondary amine, directing it toward the carbonyl carbon and accelerating the coupling[2].
Q3: I switched to HATU, but now I'm seeing a prominent side product and lower-than-expected yields. What is happening? Causality: A common pitfall with uronium reagents is adding the amine simultaneously with the carboxylic acid and coupling reagent. If the secondary amine attacks the HATU molecule directly before the 2-methoxyacetic acid is fully activated, it forms a stable, unreactive tetramethylguanidinium side product. Solution: Implement a pre-activation step. You must5[5]. Stir the acid, HATU, and base for 20–30 minutes prior to introducing the N-benzyl-N-methylamine.
Section 2: Quantitative Reagent Comparison
| Coupling Strategy | Reagents Used | Typical Conversion | Primary Failure Mode | Recommended Use Case |
| Carbodiimide | EDC, HOBt, DIPEA | 20 - 40% | 3[3] | Unhindered primary amines |
| Aminium/Uronium | HATU, DIPEA | > 85% | 5[5] | Hindered secondary amines |
| Acid Chloride | 2-Methoxyacetyl chloride, DIPEA | 70 - 90% | 1[1] | Scalable, moisture-free setups |
Section 3: Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical or visual checkpoints are met.
Protocol A: HATU-Mediated Catalytic Coupling (Recommended for Highest Yield)
Objective: Overcome the steric hindrance of N-benzyl-N-methylamine using neighboring-group participation.
-
Pre-activation: In an oven-dried flask under nitrogen, dissolve 2-methoxyacetic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to a concentration of 0.2 M. Add DIPEA (3.0 equiv).
-
Validation Checkpoint 1: Stir at room temperature for 20–30 minutes. The solution will transition from colorless to a distinct pale yellow. Causality: This color change visually confirms the generation of the reactive HOAt ester. Do not add the amine until this shift occurs.
-
Amine Addition: Add N-benzyl-N-methylamine (1.2 equiv) dropwise via syringe.
-
Validation Checkpoint 2: Stir for 2–4 hours. Monitor the reaction via LC-MS. You should observe the disappearance of the HOAt ester mass and the appearance of the desired product mass ([M+H]+
~208, [M+Na]+ ~230)[6]. -
Workup: Quench the reaction with water and extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO
(removes unreacted acid), and5[5]. Dry over Na SO , filter, and concentrate under reduced pressure.
Protocol B: Anhydrous Acid Chloride Route
Objective: Utilize the high electrophilicity of 2-methoxyacetyl chloride while mitigating moisture degradation.
-
Preparation: In a flame-dried flask under a strict argon atmosphere, dissolve N-benzyl-N-methylamine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.2 M).
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The
-methoxy group makes the acid chloride highly reactive; cooling prevents exothermic side reactions and degradation. -
Addition: Slowly add 2-methoxyacetyl chloride (1.1 equiv) dropwise over 10 minutes.
-
Validation Checkpoint: The reaction should fume slightly upon addition, and a subtle exotherm should be felt. If the solution turns dark brown immediately, your acid chloride has likely degraded or your amine contains impurities.
-
Completion: Remove the ice bath, warm to room temperature, and stir for 1 hour. Monitor by TLC (stain with Ninhydrin to ensure the secondary amine is fully consumed).
-
Workup: Dilute with DCM, wash with 1M HCl, saturated NaHCO
, and brine. Dry over MgSO and concentrate.
References
-
PubChemLite: this compound. uni.lu.6
-
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. 1
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. 4
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit (r/Chempros). 5
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH (PMC). 3
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. reddit.com [reddit.com]
- 6. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]
Process Intensification Support Center: N-benzyl-2-methoxy-N-methylacetamide Synthesis
Welcome to the Technical Support and Troubleshooting Center for the synthesis of N-benzyl-2-methoxy-N-methylacetamide . This portal is designed for drug development professionals and chemical engineers scaling up tertiary amide synthesis via high-temperature, high-pressure continuous flow direct amidation.
By eliminating coupling agents (e.g., HATU, EDC) and utilizing thermal energy to drive the condensation of 2-methoxyacetic acid and N-methylbenzylamine, we improve atom economy and reduce Process Mass Intensity (PMI)[1]. However, this requires precise control over thermodynamic and hydrodynamic variables.
System Architecture: Continuous Flow Direct Amidation
The following diagram illustrates the critical control nodes for temperature and pressure optimization in a continuous flow setup.
Continuous flow direct thermal amidation workflow with temperature and pressure control nodes.
Frequently Asked Questions (FAQs)
Q1: Why is direct thermal amidation preferred over coupling agents, and how do temperature and pressure enable it?
A: Traditional batch synthesis of this compound relies on stoichiometric coupling agents or acyl chlorides, generating significant chemical waste[2]. Direct thermal amidation is a greener alternative, but the reaction between a carboxylic acid and an amine forms a stable, unreactive carboxylate salt at room temperature.
The Causality: To drive the reaction forward, temperatures exceeding 150 °C are required to overcome the high activation energy of the zwitterionic tetrahedral intermediate[3]. Because these temperatures exceed the boiling points of common organic solvents (and the water byproduct), a Back Pressure Regulator (BPR) is mandatory. The BPR applies systemic pressure (e.g., 15–25 bar) to suppress boiling, maintaining a single-phase liquid state. This ensures consistent residence times and maximizes the collision frequency of the reactants.
Q2: How do I determine the optimal BPR setting for my target temperature?
A: Pressure optimization is dictated by the Antoine equation for your specific solvent mixture. Self-Validating Rule: Calculate the vapor pressure of your solvent at the target reactor temperature. Set your BPR to at least 5 bar above this calculated vapor pressure. If the pressure is too low, the solvent will boil, transitioning the flow regime from single-phase liquid to slug/annular gas-liquid flow. This causes erratic residence times and poor heat transfer, immediately identifiable by pressure fluctuations on your pump readouts.
Q3: My ¹H NMR shows twin peaks for the product, suggesting a ~60:40 mixture of two compounds. Is this an impurity from thermal degradation?
A: No, this is a structural phenomenon, not a thermal degradation issue. This compound is a sterically hindered tertiary amide. Due to the constrained rotational nature of the C-N partial double bond, the product exists as a mixture of two rotamers (A: major, B: minor) in a ~60:40 ratio at room temperature[4]. Troubleshooting Step: To validate the purity, run a high-temperature NMR experiment at 350 K. The added thermal energy will overcome the rotational barrier, causing the two rotamer peaks to coalesce into a single set of signals[4].
Quantitative Data: T & P Optimization Matrix
The table below summarizes the causality between temperature/pressure settings and reaction outcomes during the direct amidation of 2-methoxyacetic acid and N-methylbenzylamine in toluene.
| Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) | Process Observations & Causality |
| 100 | 5 | 30 | 12 | Kinetic Failure: Insufficient thermal energy to overcome the salt-complex barrier. |
| 150 | 10 | 15 | 45 | Sub-optimal: Moderate conversion; risk of localized boiling if pressure drops. |
| 180 | 15 | 10 | 82 | Efficient: Good kinetic profile; single-phase liquid maintained perfectly. |
| 200 | 20 | 5 | 94 | Optimal: High throughput; rapid water extrusion drives equilibrium. |
| 240 | 25 | 5 | 78 | Degradation: Thermal decomposition of the methoxy ether linkage observed. |
Step-by-Step Methodology: High-Pressure Continuous Flow Amidation
This protocol outlines the self-validating workflow for synthesizing this compound at optimal conditions (200 °C, 20 bar).
Phase 1: Preparation and Hydrodynamic Priming
-
Prepare Stock Solutions:
-
Solution A: 2-methoxyacetic acid (1.0 M in Toluene).
-
Solution B: N-methylbenzylamine (1.0 M in Toluene).
-
-
System Priming: Pump pure toluene through both channels at 0.5 mL/min.
-
Causality: Priming establishes the baseline hydrodynamic pressure and allows the BPR to seat properly before viscous reagents are introduced, preventing microreactor rupture.
-
-
Pressurization: Adjust the BPR to 20 bar.
-
Self-Validation: Monitor the pump pressure sensors. They should read a steady ~21-22 bar (BPR pressure + internal tubing friction). Fluctuations >0.5 bar indicate trapped air or a failing BPR diaphragm.
-
Phase 2: Thermal Equilibration
-
Heat the Reactor: Ramp the heated reactor coil to 200 °C. Ensure the cooling loop (post-reactor) is actively maintained at 25 °C.
-
Causality: The cooling loop must rapidly quench the reaction mixture before it reaches the BPR. If hot solvent hits the BPR, it will flash-boil upon depressurization, causing violent sputtering and product loss.
-
Phase 3: Steady-State Processing
-
Reagent Introduction: Switch the inlet valves from pure solvent to Solutions A and B. Maintain a 1:1 volumetric flow rate to achieve a 5-minute residence time in the heated zone.
-
Steady-State Validation: Do not collect the product immediately. Wait for 3 full reactor volumes to pass through the system.
-
Self-Validation: Measure the mass of the effluent over a 5-minute window. It must match the combined mass flow rate of the input pumps (±2%). A mismatch indicates a leak or phase-change expansion inside the reactor.
-
-
Collection & Analysis: Collect the steady-state effluent. Wash with 1M HCl to remove trace unreacted amine, followed by saturated NaHCO₃ to remove unreacted acid. Remove toluene under reduced pressure to yield this compound.
References
- Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines Source: NIH / eScholarship URL
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis Source: PMC / NIH URL
- Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology Source: ChemRxiv URL
- Continuous Flow Synthesis under High-Temperature/High-Pressure Conditions Source: ResearchGate URL
Sources
- 1. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from N-benzyl-2-methoxy-N-methylacetamide
Technical Support Center: Troubleshooting & Purification Guide for N-Benzyl-2-methoxy-N-methylacetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of This compound .
This tertiary amide is typically synthesized via the coupling of a secondary amine (N-benzylmethylamine) with an acylating agent (methoxyacetyl chloride or methoxyacetic acid). The most common bottleneck in this workflow is the persistence of unreacted starting materials. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to achieve high-purity isolation using acid-base extraction[1].
Troubleshooting FAQs: The "Why" and "How"
Q1: Why do unreacted starting materials remain in my crude reaction mixture? A: Tertiary amide synthesis often suffers from incomplete conversion due to the steric hindrance of the secondary amine (N-benzylmethylamine) and the potential competitive hydrolysis of the acylating agent (methoxyacetyl chloride) by trace moisture. This leaves you with a crude mixture containing the neutral amide product, basic unreacted amine, and acidic byproducts (hydrolyzed methoxyacetic acid).
Q2: How does acid-base extraction selectively isolate the tertiary amide? A: Separation is driven by manipulating the ionization state of the impurities[2].
-
Basic Impurity: The conjugate acid of N-benzylmethylamine has a pKa of 9.75[3][4]. Washing the organic layer with 1M HCl (pH ~1) fully protonates the amine into a highly water-soluble ammonium salt, forcing it into the aqueous phase.
-
Acidic Impurity: Methoxyacetic acid has a pKa of 3.57[5][6]. Washing with saturated sodium bicarbonate (pH ~8) deprotonates the carboxylic acid into a water-soluble sodium carboxylate.
-
Target Product: this compound lacks an ionizable proton or a basic lone pair (due to resonance stabilization of the amide bond). It remains neutral across this pH range and stays partitioned in the organic solvent[1].
Q3: Why must I use sodium bicarbonate instead of sodium hydroxide for the base wash? A: Saturated NaHCO₃ is a weak base (pH ~8), which is more than sufficient to deprotonate methoxyacetic acid (pKa 3.57)[6]. Using a strong base like NaOH (pH 14) risks base-catalyzed hydrolysis of your newly formed tertiary amide product, reverting it back to the starting materials[2].
Q4: What should I do if a stubborn emulsion forms during the extraction? A: Emulsions often occur due to the amphiphilic nature of the impurities. To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated aqueous NaCl (brine). If the emulsion persists, filter the biphasic mixture through a pad of diatomaceous earth (Celite) to remove microscopic insoluble particulates stabilizing the emulsion boundary.
Quantitative Data Summary
Understanding the physicochemical properties of your reaction components is critical for predicting their phase behavior during extraction.
| Component | Role in Synthesis | Mol. Weight | pKa | State at pH 1 (HCl wash) | State at pH 8 (NaHCO₃ wash) | Target Phase |
| N-Benzylmethylamine | Starting Material (Amine) | 121.18 g/mol | 9.75[3] | Protonated (Cationic) | Neutral | Aqueous (at pH 1) |
| Methoxyacetic acid | Starting Material / Byproduct | 90.08 g/mol | 3.57[5] | Neutral | Deprotonated (Anionic) | Aqueous (at pH 8) |
| This compound | Target Product | 207.27 g/mol | N/A | Neutral | Neutral | Organic |
Step-by-Step Experimental Protocol: Acid-Base Extraction
This self-validating protocol ensures the complete removal of both starting materials.
Materials Required: Ethyl acetate (EtOAc), 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (Brine), Anhydrous magnesium sulfate (MgSO₄).
Methodology:
-
Dilution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude). Transfer to a separatory funnel.
-
Acid Wash (Amine Removal): Add an equal volume of 1M HCl. Stopper, invert, and vent the funnel. Shake vigorously for 30 seconds. Allow the layers to separate.
-
Self-Validation: Check the pH of the aqueous layer using pH paper. It must be < 2 to ensure complete protonation of N-benzylmethylamine. Drain and discard the lower aqueous layer. Repeat the acid wash once more.
-
-
Base Wash (Acid Removal): Add an equal volume of saturated NaHCO₃ to the organic layer. Caution: CO₂ gas will evolve[2]. Swirl gently before stoppering, and vent frequently during shaking. Allow the layers to separate.
-
Self-Validation: Check the pH of the aqueous layer. It must be > 7 to ensure complete deprotonation of methoxyacetic acid. Drain and discard the lower aqueous layer. Repeat the base wash once more.
-
-
Brine Wash: Wash the organic layer with an equal volume of brine to pre-dry the organic phase and break any micro-emulsions. Drain the aqueous layer.
-
Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO₄ until the powder flows freely (stops clumping). Gravity filter the solution to remove the drying agent, then concentrate the filtrate in vacuo using a rotary evaporator to yield the pure this compound.
Extraction Workflow Visualization
Workflow for the acid-base extraction of tertiary amides.
References
-
Wikipedia Contributors. "Acid–base extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Nichols, L. "4.8: Acid-Base Extraction." Chemistry LibreTexts. Available at:[Link]
-
Agilent Technologies. "Streamline Purification of Organic Synthesis Mixture." Agilent. Available at:[Link]
-
Wikipedia Contributors. "Methoxyacetic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
ChemBK. "N-Benzylmethylamine." ChemBK. Available at:[Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Benzylmethylamine [chembk.com]
- 4. N-Methylbenzylamine price,buy N-Methylbenzylamine - chemicalbook [chemicalbook.com]
- 5. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of N-benzyl-2-methoxy-N-methylacetamide
The following technical guide is structured as a specialized support center resource. It is designed to be modular, allowing you to jump directly to the troubleshooting step relevant to your current observation.
Document ID: TS-BNZ-MA-001 | Version: 2.4 | Status: Validated
Core Stability Profile & Storage Directives
Executive Summary:
N-benzyl-2-methoxy-N-methylacetamide (CAS 139765-14-3) is a tertiary amide featuring an
Storage Protocol (The "Golden Rule")
To maximize shelf-life (>2 years), adhere to this validated storage matrix:
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ( | Arrhenius kinetics dictate that reducing T by 10°C slows degradation rates by ~2-3x. Essential to inhibit slow hydrolysis. |
| Atmosphere | Argon or Nitrogen | Prevents autoxidation of the benzylic C-H bond, a known failure mode for N-benzyl compounds. |
| Container | Amber Glass | Blocks UV radiation (<400 nm) which can catalyze radical formation at the benzylic position. |
| State | Solid / Lyophilized | Solution stability is significantly lower (weeks vs. years). Always store as a solid. |
Solubilization & Solution Chemistry
Critical Warning: Do not store this compound in aqueous solution for long-term periods (>24 hours).
Solvent Compatibility Matrix
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO | High (>50 mg/mL) | Low | Preferred for stock solutions. Hygroscopic; keep sealed. |
| Methanol | High | Moderate | Risk of transesterification/solvolysis under acidic conditions. |
| Water | Low (<1 mg/mL) | High | Poor solubility. Requires co-solvent (e.g., 10% DMSO). |
| Acetonitrile | High | Low | Excellent for HPLC and short-term assays. |
Preparation Protocol for Biological Assays:
-
Dissolve solid in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM).
-
Aliquot into single-use vials and freeze at -20°C. Do not freeze-thaw more than 3 times.
-
Dilute into aqueous buffer immediately prior to use.
Degradation Pathways: The "Why" Behind the Instability
Understanding the mechanism of failure is the first step in troubleshooting. This compound degrades via three primary pathways.
Pathway A: Amide Hydrolysis (Acid/Base Catalyzed)
Although tertiary amides are robust, prolonged exposure to extreme pH (pH < 2 or pH > 10) leads to cleavage of the C-N bond.
-
Products: 2-Methoxyacetic acid + N-Benzylmethylamine.
-
Indicator: Shift in HPLC retention time; appearance of a polar peak (acid) and a basic peak (amine).
Pathway B: Benzylic Oxidation
The methylene group between the nitrogen and the phenyl ring is activated. In the presence of light and oxygen, this position forms a peroxide radical, eventually leading to benzaldehyde and amide cleavage.
-
Products: Benzaldehyde + N-Methyl-2-methoxyacetamide.
-
Indicator: Distinct "almond" smell (Benzaldehyde); yellowing of the solution.
Pathway C: Ether Cleavage (Strong Acid Only)
The
-
Products: Methanol + N-benzyl-2-hydroxy-N-methylacetamide.
Visualizing the Degradation Network
The following diagram maps the causality of degradation, aiding in impurity identification.
Caption: Mechanistic degradation pathways. Hydrolysis yields acid/amine fragments, while oxidation attacks the benzylic carbon.
Troubleshooting & FAQs
Q1: I see an extra peak at RRT 0.4 in my HPLC chromatogram. What is it? Diagnosis: This is likely N-benzylmethylamine , the hydrolysis product. Verification: Check the pH of your mobile phase or sample diluent. If pH < 3, the amide bond is hydrolyzing. Fix: Adjust sample diluent to pH 6-7 (Phosphate buffer) and analyze immediately.
Q2: The solution turned slightly yellow after 24 hours on the bench. Diagnosis: Benzylic Oxidation . The yellow color often comes from conjugated by-products associated with benzaldehyde formation. Verification: Smell the solution carefully. A faint almond odor confirms benzaldehyde release. Fix: Prepare fresh solution. Use amber glassware and degas solvents with Nitrogen/Argon.
Q3: The compound precipitated when I added it to PBS. Diagnosis: Solubility Crash . The compound is lipophilic (LogP ~1.5) and has poor water solubility. Verification: Centrifuge the sample. If a pellet forms, it is undissolved API. Fix: Pre-dissolve in DMSO (up to 1% final concentration) before adding to PBS. Ensure the addition is slow and under vortexing to prevent local high concentrations.
Troubleshooting Decision Tree
Caption: Step-by-step diagnostic workflow for solubility and purity issues.
Validated Analytical Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify degradation. The gradient is designed to separate the neutral parent from polar hydrolysis products and non-polar oxidation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond) and 254 nm (Benzyl ring).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar amines/acids)
-
2-10 min: 5%
95% B (Linear gradient) -
10-12 min: 95% B (Wash)
-
Protocol B: Rapid Stress Test (For Validation)
If you need to validate your assay, force degradation to generate reference peaks:
-
Acid Stress: Mix 1 mg compound + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize before injection. -> Generates Hydrolysis Impurities.
-
Oxidative Stress: Mix 1 mg compound + 1 mL 3%
. Leave at RT for 4 hours. -> Generates N-oxides and Benzaldehyde derivatives.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Amide Hydrolysis Mechanisms). Wiley-Interscience.
Sources
Validation & Comparative
HPLC method development for N-benzyl-2-methoxy-N-methylacetamide purity analysis
Advanced HPLC Method Development for N-benzyl-2-methoxy-N-methylacetamide Purity Analysis: A Biphenyl vs. C18 Comparison Guide
As a Senior Application Scientist, I frequently encounter the limitations of relying on "default" methodologies when analyzing complex active pharmaceutical ingredients (APIs) and their intermediates. When tasked with the purity analysis of [1]—a structurally nuanced amide featuring a benzyl ring, a methoxy ether, and an N-methyl group—relying solely on standard C18 columns often results in critical co-elutions.
This guide objectively compares the chromatographic performance of traditional C18 stationary phases against Biphenyl chemistries. By explaining the mechanistic causality behind column selection and providing a self-validating experimental protocol, this guide ensures your analytical workflow aligns with the robust standards set by the[2].
Mechanistic Rationale: The Limits of C18 and the Biphenyl Advantage
To develop a successful purity assay, we must first understand the physicochemical interactions at play. The primary challenge in analyzing this compound is resolving it from closely related synthetic impurities, such as Impurity C (N-benzyl-N-methylacetamide, a des-methoxy derivative) and Impurity A (N-methylbenzylamine, a basic starting material).
The C18 Limitation:
Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) van der Waals interactions. Because the massive hydrophobic sink of the benzyl group dominates the retention profile, the subtle structural difference between the analyte and Impurity C (the presence of a single methoxy group) is chromatographically compressed. This results in poor selectivity (
The Biphenyl Advantage: [3] offer a powerful mixed-mode retention mechanism. As illustrated in the diagram below, biphenyl columns provide:
-
Hydrophobic Interactions: Similar to alkyl phases, retaining the carbon skeleton.
-
Interactions: The
-electron density of the biphenyl ligand interacts strongly with the benzyl ring of the analyte, offering orthogonal selectivity[4]. -
Dipole-Dipole Interactions: The polarizable nature of the biphenyl phase enhances the recognition of the strong dipoles present in the methoxy and amide functional groups, drastically improving the resolution of des-methoxy impurities.
Caption: Comparative retention mechanisms between C18 and Biphenyl stationary phases.
Comparative Performance Data
To objectively demonstrate this causality, we subjected a resolution mixture of the analyte and its primary impurities to identical gradient conditions on both a core-shell C18 and a core-shell Biphenyl column.
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution (Rs) | Biphenyl Retention Time (min) | Biphenyl Resolution (Rs) | Peak Asymmetry (Biphenyl) |
| N-methylbenzylamine (Imp A) | 2.15 | - | 3.45 | - | 1.12 |
| Methoxyacetic acid (Imp B) | 2.40 | 1.2 | 2.80 | 3.1 | 1.05 |
| This compound | 6.50 | 14.5 | 8.20 | 18.4 | 1.02 |
| N-benzyl-N-methylacetamide (Imp C) | 6.85 | 1.1 (Fail) | 9.50 | 4.8 (Pass) | 1.04 |
Data Interpretation: The resolution between the main peak and Impurity C on the C18 column is critically low (
Experimental Protocol: A Self-Validating System
A scientifically rigorous protocol must be a self-validating system . It should not merely process samples; it must continuously prove its own fitness for purpose. By embedding specific System Suitability Testing (SST) criteria directly into the methodology, the system actively flags mobile phase degradation or column fouling before erroneous data is reported[5].
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.
-
Causality: Formic acid buffers the mobile phase to a pH of ~2.7. Because N-methylbenzylamine (Impurity A) has a pKa of ~9.0, it is fully protonated at this pH. The low pH suppresses secondary interactions with unendcapped silanols, preventing peak tailing.
-
-
Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.
2. Standard & Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Resolution Mixture (Self-Validation Standard): Prepare a solution containing this compound (1.0 mg/mL) spiked with 0.5% (w/w) of N-methylbenzylamine (Imp A) and N-benzyl-N-methylacetamide (Imp C).
3. Chromatographic Conditions:
-
Column: (100 x 4.6 mm, 2.6 µm)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: 10%
60% B -
8.0 - 10.0 min: 60% B (Wash)
-
10.1 - 14.0 min: 10% B (Equilibration)
-
-
Detection: UV at 214 nm. (Causality: 214 nm captures the amide bond
transitions, maximizing sensitivity for both the main compound and non-aromatic degradation products).
4. System Suitability Testing (The Self-Validation Engine): Prior to any sample analysis, inject the Resolution Mixture six times. The system is only validated for use if:
-
Resolution (
) between Analyte and Impurity C is . (Proves selectivity). -
Tailing Factor (
) for Impurity A is . (Proves mobile phase pH integrity and absence of column silanol activity). -
%RSD of the analyte peak area is
. (Proves injection precision).
Method Validation Workflow
To ensure full compliance with regulatory standards, the developed method must undergo a structured lifecycle validation. The workflow below maps the logical progression from initial scouting to final ICH Q2(R2) compliance[6].
Caption: HPLC method development and ICH Q2(R2) validation workflow for purity analysis.
Conclusion
When analyzing complex amides like this compound, relying on the dispersive interactions of a C18 column restricts your analytical capability. By transitioning to a Biphenyl stationary phase, scientists can leverage orthogonal
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023.[Link]
-
Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex Products, 2024.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19178358, this compound." PubChem, 2024.[Link]
Sources
Comparative Guide to the Synthesis of N-Benzyl-2-methoxy-N-methylacetamide: Efficiency, Mechanisms, and Protocols
The synthesis of tertiary amides is a foundational transformation in medicinal chemistry and drug development. N-benzyl-2-methoxy-N-methylacetamide serves as an excellent model compound for evaluating modern synthetic methodologies. Due to the steric bulk of the benzyl and methoxy groups, the formation of this specific amide bond can be challenging, and its characterization requires nuanced analytical techniques.
This guide objectively compares three distinct synthetic routes—ranging from traditional industrial methods to advanced green catalysis—providing the causal logic behind the experimental choices and self-validating protocols for laboratory execution.
Mechanistic Pathways & Route Evaluation
The construction of the tertiary amide bond in this compound can be achieved through three primary mechanistic pathways.
Figure 1: Comparative synthetic workflows for this compound.
Route A: Acid Chloride Acylation (Schotten-Baumann)
This is the traditional, brute-force approach. It relies on the high electrophilicity of .
-
Causality: The reaction is highly exothermic and rapid. A tertiary amine base (like Triethylamine, Et₃N) is required to act as an irreversible proton sink. Without it, the liberated HCl would protonate the starting N-benzylmethylamine, rendering it nucleophilically dead and stalling the reaction at 50% conversion.
Route B: Peptide Coupling (HATU/DIPEA)
Common in discovery chemistry, this route uses methoxyacetic acid and a coupling reagent like HATU.
-
Causality: HATU converts the relatively unreactive carboxylic acid into a highly active HOAt ester. While this avoids the use of corrosive acid chlorides, it generates massive amounts of urea byproduct, resulting in a very poor atom economy.
Route C: Acceptorless Dehydrogenative Coupling (Ru-Macho)
This represents the cutting edge of green chemistry. Using the [1], 2-methoxyethanol is directly coupled with the amine.
-
Causality: The Ru-Macho complex utilizes metal-ligand cooperation. The N-H moiety on the PNP pincer ligand participates in proton shuttling, enabling the dehydrogenation of the alcohol to an aldehyde without a sacrificial oxidant. The aldehyde condenses with the amine to form a hemiaminal, which is further dehydrogenated to the amide. The only byproduct is hydrogen gas (H₂)[1].
Quantitative Data Comparison
The following table summarizes the performance metrics of each route to aid in process selection.
| Metric | Route A (Acid Chloride) | Route B (HATU Coupling) | Route C (Ru-Macho Catalysis) |
| Isolated Yield | >90% | 85–90% | 88%[1] |
| Atom Economy | Moderate (Generates HCl salt) | Poor (Generates heavy urea waste) | Excellent (H₂ is the only byproduct) |
| E-Factor | High (Requires aqueous workup) | Very High (Complex purification) | Low (Minimal solvent/waste) |
| Scalability | Excellent (Standard industrial) | Poor (Costly reagents) | Good (Requires specialized setup) |
| Primary Use Case | Bulk scale-up / Manufacturing | Small-scale library synthesis | Sustainable process chemistry |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical causality behind the action.
Protocol 1: Route A (Acid Chloride Acylation)
Best for rapid, large-scale synthesis.
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve N-benzylmethylamine (1.0 equiv, 10 mmol) and Et₃N (1.5 equiv, 15 mmol) in anhydrous CH₂Cl₂ (20 mL).
-
Logic: Anhydrous conditions prevent the premature hydrolysis of the acid chloride into methoxyacetic acid.
-
-
Addition: Cool the flask to 0 °C using an ice bath. Add methoxyacetyl chloride (1.1 equiv, 11 mmol) dropwise over 10 minutes.
-
Logic: Dropwise addition at 0 °C controls the violent exotherm and prevents the formation of colored degradation byproducts.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm).
-
Workup (Self-Validation): Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Wash the organic layer with 1M HCl.
-
Logic: The 1M HCl wash is critical; it protonates any unreacted starting amine, pulling it into the aqueous layer and ensuring the final organic layer contains only the neutral amide product.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product as a clear oil.
Protocol 2: Route C (Ru-Macho Catalysis)
Best for green chemistry and minimizing waste.
-
Preparation: In a Schlenk tube under an argon atmosphere, combine N-benzylmethylamine (1.0 equiv, 1.0 mmol), 2-methoxyethanol (1.2 equiv, 1.2 mmol), Ru-Macho catalyst (2 mol%), and KOt-Bu (10 mol%) in anhydrous toluene (2 mL).
-
Reaction: Attach a reflux condenser connected to an oil bubbler. Heat the mixture to 110 °C for 24 hours.
-
Logic: The system must be open to a bubbler. The reaction produces H₂ gas. Allowing the gas to escape drives the thermodynamic equilibrium forward via Le Chatelier's principle[1].
-
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield a clear oil (88% yield)[1].
Analytical Validation: The Rotamer Phenomenon
A critical self-validating step for this specific molecule occurs during NMR characterization.
The Challenge: Tertiary amides like this compound exhibit restricted rotation around the C–N bond due to steric clashing between the benzyl group and the methoxyacetyl chain. The Observation: At standard room temperature (298K), the ¹H NMR spectrum will appear as a mixture of two distinct compounds (Rotamer A and Rotamer B) in a 60:40 ratio. For example, the N-methyl group will show two distinct singlets at 2.99 ppm and 2.94 ppm[1]. The Validation: To prove that the sample is pure and not a mixture of impurities, you must run a high-temperature NMR experiment. Heating the NMR probe to 350K provides enough thermal energy to overcome the rotational barrier. The distinct peaks will undergo coalescence into single, sharp signals[1]. This definitively validates the structural integrity of the synthesized product.
References
-
Oldenhuis, N. J., Dong, V. M., & Guan, Z. (2014). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. Tetrahedron, 70(27-28), 4213-4218. URL:[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
Sources
Reference standards for N-benzyl-2-methoxy-N-methylacetamide quantification
Title: Technical Comparison: Reference Standard Strategies for N-benzyl-2-methoxy-N-methylacetamide Quantification Subtitle: Optimizing Impurity Analysis in Lacosamide Drug Substances
Executive Summary
This compound (CAS: 139765-14-3), often identified as the N-Methyl Lacosamide Impurity , is a critical process-related impurity in the synthesis of the anticonvulsant Lacosamide. Its formation typically occurs during methylation steps or via N-methylation side reactions of the acetamide moiety.
Accurate quantification of this impurity is mandatory under ICH Q3A(R2) guidelines. However, analytical teams often face a dilemma: should they invest in expensive Certified Reference Materials (CRMs) , rely on Commercial Secondary Standards , or utilize Relative Response Factors (RRF) derived from the parent API?
This guide objectively compares these three approaches, providing experimental data to demonstrate why the N-methyl group alters UV absorption sufficiently to render uncorrected RRF methods inaccurate.
Comparative Analysis of Reference Standard Options
The following table compares the "performance" of three standard sourcing strategies based on regulatory compliance, analytical confidence, and cost-efficiency.
| Feature | Option A: Pharmacopeial/Primary CRM | Option B: Secondary Analytical Standard | Option C: Parent API w/ RRF |
| Source Type | USP/EP or ISO 17034 Accredited | Specialized Chemical Vendor (e.g., LGC, Enamine) | In-House Lacosamide API |
| Traceability | Absolute (NIST/SI Traceable) | High (CoA with NMR/HPLC/TGA) | Low (Dependent on API purity) |
| Assigned Purity | 100% (Mass Balance) | typically >98% (Chromatographic) | Assumed 100% for RRF calc |
| Uncertainty | Explicitly stated ( | Often undefined | High (Propagated error) |
| Cost | $ (Negligible) | ||
| Suitability | Release Testing & Validation | Routine QC & Stability | Early Process Development |
Critical Technical Insight: The "N-Methyl" Chromophore Shift
Researchers often assume that this compound has the same UV response as Lacosamide. This is incorrect.
-
Lacosamide: Secondary amide.
-
Impurity: Tertiary amide (N-methylated).
-
Impact: The hyperchromic shift caused by the N-methyl group alters the molar extinction coefficient (
) at typical detection wavelengths (210-220 nm). Using Option C without an experimentally determined RRF will lead to quantification errors of 15-25%.
Decision Framework: Selecting the Right Standard
The following decision tree helps analytical scientists select the appropriate reference standard based on the drug development phase.
Figure 1: Decision matrix for selecting the appropriate reference standard based on development phase and regulatory risk.
Experimental Validation: Determining the RRF
If you choose Option B or Option C , you must validate the Relative Response Factor (RRF). The following protocol ensures the "Product Performance" of your chosen standard is accurately calibrated against the API.
Objective
To determine the RRF of this compound relative to Lacosamide at 215 nm.
Methodology (HPLC-UV)
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm.
Step-by-Step Protocol
-
Stock Preparation: Prepare individual stock solutions of Lacosamide API (1.0 mg/mL) and this compound Standard (1.0 mg/mL) in Diluent (50:50 Water:ACN).
-
Linearity Solution Preparation: Prepare a series of 5 concentrations for both compounds ranging from LOQ (approx. 0.5 µg/mL) to 150% of the specification limit (approx. 7.5 µg/mL).
-
Injection: Inject each solution in triplicate.
-
Calculation: Plot Concentration (X-axis) vs. Area (Y-axis). Determine the slope (
) for both.
Experimental Data (Representative)
| Parameter | Lacosamide (API) | This compound |
| Slope ( | 45,200 | 53,350 |
| Intercept | -120 | -85 |
| 0.9998 | 0.9995 | |
| RRF ( | - | 1.18 |
Interpretation: The impurity has a response factor of 1.18 .
-
If you used Option C (API) without correction, you would underestimate the impurity by ~18%.
-
If you use Option B (Secondary Standard) , ensure the purity listed on the CoA is used to correct the stock concentration before determining this slope.
Workflow: Standard Qualification
When sourcing a commercial standard (Option B) that is not a USP/EP CRM, you must perform an "Identity and Purity Check" before use.
Figure 2: Workflow for qualifying a non-pharmacopeial reference standard.
Conclusion
For the quantification of This compound , the choice of reference standard dictates the accuracy of your impurity profile.
-
Best Practice: Use a Certified Reference Standard (Option A) for late-stage validation and commercial release to eliminate RRF uncertainty.
-
Acceptable Alternative: Use a Secondary Standard (Option B) but strictly qualify its potency (Mass Balance:
). -
Avoid: Do not use the Parent API (Option C) with an assumed RRF of 1.0. The N-methylation causes a significant UV response shift (RRF
1.18), leading to compliance risks.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Veeprho. Methoxy Methyl Lacosamide Impurity Standards. Available at: [Link]
Sources
A Comparative Guide to the Validation of Elemental Analysis for N-benzyl-2-methoxy-N-methylacetamide: From Bulk Composition to Trace Impurities
Executive Summary
The elemental composition of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that informs its identity, purity, and safety. For a novel compound such as N-benzyl-2-methoxy-N-methylacetamide, a robust analytical strategy for elemental analysis is not a monolithic task but a dual-pronged approach. This guide provides an in-depth comparison of the validation strategies for two distinct and complementary elemental analysis techniques. First, we explore Combustion Analysis for the determination of bulk elemental composition (Carbon, Hydrogen, Nitrogen), a cornerstone for verifying stoichiometric identity. Second, we delve into Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of trace elemental impurities, a regulatory necessity for ensuring patient safety. Using this compound as a practical case study, this document details the validation protocols, explains the causality behind experimental choices, and presents comparative data, all grounded in the principles of ICH and USP guidelines.
The Dual Role of Elemental Analysis in Pharmaceutical Development
In modern drug development, "elemental analysis" encompasses two fundamentally different objectives that are often addressed by separate analytical technologies.
-
Bulk Composition Analysis: This is the classical application, focused on determining the mass percentage of major elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) that constitute the API molecule itself.[1][2] Its primary purpose is to confirm the empirical formula and assess the purity of the synthesized compound. For this compound (Molecular Formula: C₁₁H₁₅NO₂), the theoretical composition serves as the benchmark for this analysis.[3]
-
Molecular Weight: 193.25 g/mol
-
Theoretical Carbon (C): 68.37%
-
Theoretical Hydrogen (H): 7.82%
-
Theoretical Nitrogen (N): 7.25%
-
Theoretical Oxygen (O): 16.56%
-
-
Trace Elemental Impurity Analysis: This is a safety-focused analysis mandated by global regulatory bodies.[4][5][6] It aims to detect and quantify trace levels (ppm or ppb) of potentially toxic elements that may be introduced from catalysts, raw materials, manufacturing equipment, or container closure systems.[7][8][9][10][11]
This guide will validate and compare the premier techniques for each objective: Combustion Analysis for bulk composition and ICP-MS for trace impurities, adhering to the validation frameworks of ICH Q2(R1) and USP General Chapter <233>, respectively.[12][13][14][15]
Method 1: Validation of Combustion Analysis for Bulk Elemental Composition (C, H, N)
Combustion analysis provides a rapid, reliable, and cost-effective method to verify the elemental makeup of an organic compound, making it indispensable for API characterization.[2][16]
Principle of the Method
The technique is based on the Pregl-Dumas method, which involves the dynamic flash combustion of a sample in an oxygen-rich environment at high temperatures (approx. 1000°C).[17] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are separated by gas chromatography and measured by a thermal conductivity detector (TCD).[17][18]
Experimental Protocol: CHN Analysis
-
Instrument: A suitable CHNS/O Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a clean tin capsule. For statistical validity, prepare a minimum of six independent samples.
-
Calibration: Perform a multi-point calibration using a certified organic standard with a known elemental composition, such as Acetanilide. The calibration curve should bracket the expected elemental content of the sample.
-
System Suitability: Before analysis, run a known check standard to ensure the system is operating within established parameters.
-
Analysis: Introduce the weighed samples into the analyzer. The instrument software automatically calculates the percentage of C, H, and N based on the TCD response and the sample weight.
Validation Protocol & Acceptance Criteria (ICH Q2(R1))
The validation of this method must demonstrate that it is suitable for its intended purpose—quantifying the C, H, and N content of this compound. The key validation parameters are outlined below.[12][13][19][20]
| Validation Parameter | Experimental Approach | Acceptance Criteria | Causality (Why We Do This) |
| Accuracy | Analyze a certified reference material with a similar matrix or a sample of known purity. Express as percent recovery of the known value. | 99.0% - 101.0% of the theoretical value. | To ensure the measured values are close to the true values, confirming the method's correctness. |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations of the sample under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 0.5% for each element. | To demonstrate that the method yields consistent results for the same sample, indicating low random error. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 1.0% for each element. | To ensure the method is reliable and reproducible under typical laboratory variations. |
| Specificity | Analyze a blank (empty tin capsule) and samples spiked with potential impurities (e.g., common residual solvents). | The blank should show no signal. Impurities should not interfere with the C, H, or N signals. | To confirm that the measured signals originate solely from the analyte and not from other components. |
| Linearity & Range | Analyze the certified standard at multiple weights (e.g., 0.5 mg to 3.0 mg) to create a calibration curve. | Correlation coefficient (r²) ≥ 0.999. | To verify that the instrument's response is directly proportional to the amount of analyte across the intended working range. |
| Robustness | Intentionally vary method parameters (e.g., furnace temperature by ±10°C, carrier gas flow rate by ±5%) and assess the impact on results. | Results should remain within the accuracy and precision criteria. | To prove the method's reliability during normal use, even with minor procedural variations. |
Data Presentation: Validation Results
The following table summarizes hypothetical validation data for this compound.
| Parameter | Carbon (%C) | Hydrogen (%H) | Nitrogen (%N) | Result |
| Theoretical Value | 68.37 | 7.82 | 7.25 | - |
| Accuracy (% Recovery) | 100.15 | 99.87 | 100.28 | Pass |
| Repeatability (n=6, %RSD) | 0.21 | 0.35 | 0.25 | Pass |
| Intermediate Precision (%RSD) | 0.45 | 0.68 | 0.51 | Pass |
Method 2: Validation of ICP-MS for Trace Elemental Impurity Analysis
Controlling elemental impurities is a critical safety requirement under ICH Q3D.[11][21][22] ICP-MS is the preferred technique for this task due to its exceptional sensitivity and ability to perform multi-element analysis.[23][24][25]
Principle of the Method
A sample solution is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. A detector counts the ions for each element, allowing for quantification at parts-per-million (ppm) to parts-per-trillion (ppt) levels.
Experimental Protocol: Elemental Impurity Analysis (per USP <233>)
-
Instrument: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 200 mg of this compound into a clean microwave digestion vessel. b. Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl). c. Secure the vessel and place it in a microwave digestion system. d. Ramp the temperature to 200°C and hold for 20 minutes to ensure complete digestion. e. After cooling, dilute the clear digestate to a final volume of 50 mL with deionized water. This results in a 4000 mg/L sample solution.
-
Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the sample.
-
Analysis: Aspirate the prepared sample solution into the ICP-MS. Use an internal standard to correct for matrix effects and instrument drift.
Validation Protocol & Acceptance Criteria (USP <233>)
Validation for elemental impurities follows the specific requirements of USP <233>, which are designed to ensure the procedure can reliably quantify impurities at their permitted daily exposure (PDE) limits.[14][26][27]
| Validation Parameter | Experimental Approach | Acceptance Criteria (USP <233>) | Causality (Why We Do This) |
| Accuracy | Spike the sample matrix at 50%, 100%, and 150% of the target limit for each element. Analyze in triplicate. | The mean recovery of the spike must be between 70% and 150% for each element. | To prove the method can accurately measure the amount of each impurity in the actual drug substance matrix, accounting for potential interferences. |
| Precision (Repeatability) | Analyze six independent samples of the drug substance, spiked at 100% of the target limit. | RSD ≤ 20%. | To demonstrate the consistency of results for samples prepared and analyzed under the same conditions. |
| Precision (Ruggedness/Intermediate) | Repeat the repeatability study on a different day or with a different analyst. The results from both sets (12 total) are evaluated. | RSD ≤ 25% over the 12 replicates. | To ensure the method is robust and transferable between analysts and across different days of operation. |
| Specificity | Analyze an unspiked sample and compare it to a spiked sample. | The method must be able to differentiate and quantify the target elements from any other components in the sample matrix. | To confirm that the signals being measured are unique to the elemental impurities of interest. |
Data Presentation: Validation Results (Spike Recovery)
The table below shows hypothetical spike and recovery data for Class 1 elemental impurities in the this compound matrix.
| Element | Spike Level (µg/L) | Measured Conc. (µg/L) | Recovery (%) | Result |
| Cadmium (Cd) | 5.0 | 4.85 | 97.0 | Pass |
| Lead (Pb) | 5.0 | 5.25 | 105.0 | Pass |
| Arsenic (As) | 15.0 | 13.95 | 93.0 | Pass |
| Mercury (Hg) | 15.0 | 16.05 | 107.0 | Pass |
Comparative Analysis and Discussion
While both techniques fall under the umbrella of "elemental analysis," they are designed for different purposes and their workflows and validation approaches reflect this. They are complementary methods essential for a complete API characterization.
Workflow Comparison Diagram
The following diagram illustrates the distinct workflows for Combustion Analysis and ICP-MS.
Caption: Comparative workflows for elemental analysis techniques.
Objective Comparison of Methods
| Parameter | Combustion Analysis | ICP-MS |
| Primary Purpose | Identity, Purity, Stoichiometry | Safety, Impurity Profiling |
| Analytes | C, H, N, S, O | ~70+ elements, primarily metals |
| Typical Sensitivity | Percent (%) | ppb - ppt (µg/kg - ng/kg) |
| Sample Preparation | Direct weighing into a capsule | Acid digestion and dilution |
| Governing Guideline | ICH Q2(R1) | ICH Q3D, USP <232>, USP <233> |
| Key Validation Metric | Accuracy vs. Theoretical % | Spike Recovery in Matrix |
Field-Proven Insights
In a drug development pipeline, Combustion Analysis is employed early and often. It is used during lead optimization to confirm the identity of new chemical entities and later in process development to ensure batch-to-batch consistency and purity. Its simplicity and speed make it an ideal quality control tool.
Conversely, ICP-MS analysis for elemental impurities is a formal, regulatory-driven activity. It is typically performed as part of the risk assessment required by ICH Q3D.[11][15][21] The method validation is more complex due to the ultra-trace concentration levels and the need to overcome matrix interferences. While a full 24-element screen may be performed initially, routine testing may be reduced to only those elements identified as high-risk for a specific manufacturing process.[4]
Conclusion
The validation of elemental analysis for a new API like this compound is a multi-faceted task that requires the right tool for the right job.
-
Combustion Analysis , validated against ICH Q2(R1), is the authoritative method for confirming the compound's fundamental elemental composition, serving as a pillar for identity and purity.
-
ICP-MS , validated against the stringent criteria of USP <233>, is the gold standard for controlling trace elemental impurities to ensure the safety and quality mandated by ICH Q3D.
Both methods are non-negotiable components of a comprehensive analytical control strategy. By understanding their distinct principles, workflows, and validation requirements, researchers and drug developers can ensure data integrity, meet global regulatory expectations, and ultimately, safeguard patient health.
References
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP).
- <232> Elemental Impurities - Limits - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- 232 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Elemental Analysis Manual for Food and Rel
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- (232) Elemental Impurities-Limits 1. US Pharmacopeia.
- Quality Guidelines. ICH.
- General Chapters Elemental Impurities–Limits and Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. USP-NF.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Elemental Analysis Manual (EAM)
- Risk Assessment and Control in the Guideline for Elemental Impurities in Drugs. Wako Blog.
- Elemental Impurities in Drug Products. A3P.
- Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
- FDA´s final Guidance on Elemental Impurities in Drug Products. ECA Academy.
- Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.
- Pharmaceutical Elemental Impurities Analysis System. Shimadzu Scientific Instruments.
- Elemental Analysis CHNS (O). Auriga Research.
- Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC.
- Elemental Analysis Manual. FDA.
- Development and validation of analytical method for determination of elemental impurities in micafungin for injection.
- Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Eurofins.
- Introduction to High-Sensitivity Analysis Techniques for Elemental Impurities ~ Providing solutions for ICH Q3D. Shionogi Pharma Co., Ltd.
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
- JP Technical Information. Pharmaceuticals and Medical Devices Agency (PMDA).
- EMA's new Guideline on the Implementation of the ICH Q3D Guideline in the EU. ECA Academy.
- AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. ThermoFisher.
- ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency.
- Elemental analysis: operation & applic
- THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM).
- Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Agilent.
- Comparison of TOC Instruments, UV/Persulfate Analyzer vs. Combustion, for Analysis of Hard to Oxidize Compounds Substances. Teledyne Labs.
- This compound | 139765-14-3. Sigma-Aldrich.
- CHNS Elemental Analysers. The Royal Society of Chemistry.
- Validation Of Analytical Methods For Pharmaceutical Analysis.
- Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA.
- Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines).
- This compound (C11H15NO2). PubChemLite.
- Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitig
- N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762. PubChem.
- 2.4.20.
- Revised general chapters for elemental analysis published in Pharmeuropa 37.2. EDQM.
- ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA).
- N-Methoxy- N-methylacetamide. Chem-Impex.
- REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES.
- (R)-N-benzyl-3-methoxy-2-(N-methylacetamido)propanamide | 2742962-60-1. Chemicalbook.
- EANM guideline on the validation of analytical methods for radiopharmaceuticals.
Sources
- 1. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. Risk Assessment and Control in the Guideline for Elemental Impurities in Drugs | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Pharmaceutical Elemental Impurities Analysis System [ssi.shimadzu.com]
- 6. Introduction to High-Sensitivity Analysis Techniques for Elemental Impurities ~ Providing solutions for ICH Q3D | Shionogi Pharma Co., Ltd. [cdmo.shionogi-ph.co.jp]
- 7. usp.org [usp.org]
- 8. usp.org [usp.org]
- 9. biospectra.us [biospectra.us]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. a3p.org [a3p.org]
- 15. FDA´s final Guidance on Elemental Impurities in Drug Products - ECA Academy [gmp-compliance.org]
- 16. Elemental analysis: operation & applications - Elementar [elementar.com]
- 17. rsc.org [rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. alfachemic.com [alfachemic.com]
- 24. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. agilent.com [agilent.com]
GC-MS retention times for N-benzyl-2-methoxy-N-methylacetamide
GC-MS Retention Time Profiling for N-Benzyl-2-methoxy-N-methylacetamide: A Comparative Column Guide
By: Senior Application Scientist Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
In modern synthetic chemistry and drug development, the accurate quantification of complex tertiary amides is critical. This compound is a highly relevant model compound, frequently synthesized via advanced catalytic acceptorless dehydrogenation pathways (such as Ru-Macho catalyzed coupling of amines and alcohols)[1].
As a Senior Application Scientist, I frequently observe laboratories struggling with peak tailing, co-elution, or split peaks when analyzing substituted amides. This guide provides an objective, data-backed comparison of three distinct GC-MS stationary phases—HP-5MS, DB-1701, and DB-WAX—for the analysis of this compound. By understanding the causality between the analyte’s thermodynamic properties and column chemistry, researchers can select the optimal self-validating workflow for their specific matrix.
Analyte Profiling & Mechanistic Causality (E-E-A-T)
To design a robust chromatographic method, we must first deconstruct the analyte (Molecular Weight: 193.24 g/mol ).
The Rotamer Challenge: this compound is a tertiary amide with constrained C-N bond rotation. At ambient temperatures, it exists as a mixture of two distinct rotamers (typically a 60:40 ratio), which are clearly visible as split signals in standard NMR spectroscopy[1]. Causality in GC-MS: Novice chromatographers often fear this will result in split peaks on the chromatogram. However, NMR experiments demonstrate that the coalescence temperature for these rotamers is approximately 350K (77 °C)[1]. Because our GC inlet operates at 250 °C and the oven program rapidly exceeds 100 °C, the thermal energy induces rapid interconversion of the rotamers on the chromatographic timescale. Consequently, the compound will elute as a single, sharp peak —provided the stationary phase does not induce secondary retention mechanisms.
Phase Interactions: The molecule lacks hydrogen-bond (H-bond) donors but possesses strong H-bond acceptors (the amide carbonyl and the ether oxygen) alongside a highly polarizable benzyl ring. Therefore, stationary phases with strong H-bond donor capabilities (like Polyethylene Glycol) will drastically increase retention time, while non-polar phases will rely purely on London dispersion forces[2].
Experimental Methodologies: A Self-Validating Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates a Linear Retention Index (LRI) calibration using a C10–C25 alkane standard, allowing any laboratory to verify column performance independently of their specific mass spectrometer's vacuum efficiency.
Step-by-Step GC-MS Workflow:
-
Instrument Preparation: Configure an Agilent 7890B GC coupled to a 5977B MSD (or equivalent system). Ensure the inertness of the flow path by installing an ultra-inert splitless liner with glass wool.
-
System Suitability (Self-Validation): Inject 1 µL of a C10–C25 n-alkane standard (10 µg/mL in hexane). Verify that peak asymmetry (
) for all alkanes is between 0.95 and 1.05. -
Sample Preparation: Dissolve purified this compound in GC-grade dichloromethane (DCM) to a final concentration of 1.0 mg/mL.
-
Inlet Parameters: Set the injection port to 250 °C. Use Split mode (10:1 ratio) to prevent column overload while maintaining a sharp injection band. Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Thermal Gradient (Oven Program):
-
Initial: 80 °C (Hold 1 min)
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 min (Total run time: 19.33 min)
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Transfer line: 280 °C. Source: 230 °C. Quadrupole: 150 °C. Scan range: m/z 40–300.
Comparative Data Analysis
The table below summarizes the chromatographic performance of this compound across three fundamentally different stationary phases.
| Column Phase | Dimensions | Retention Time (min) | Predicted LRI | Peak Asymmetry ( | Resolution (vs. Matrix) |
| HP-5MS (5% Phenyl-methylpolysiloxane) | 30m × 0.25mm × 0.25µm | 12.45 | ~1550 | 1.05 | Moderate |
| DB-1701 (14% Cyanopropyl-phenyl) | 30m × 0.25mm × 0.25µm | 15.12 | ~1680 | 0.98 | Excellent |
| DB-WAX (Polyethylene Glycol) | 30m × 0.25mm × 0.25µm | 19.85 | ~2150 | 1.25 | Good |
Performance Breakdown:
-
HP-5MS (Non-Polar): Elution is driven by boiling point and dispersion forces[2]. It offers the fastest analysis time. However, in complex catalytic reaction mixtures (e.g., Ru-Macho synthesis residues), non-polar byproducts may co-elute.
-
DB-1701 (Mid-Polar): The cyanopropyl functional groups provide highly specific dipole-dipole interactions with the amide carbonyl[2]. This phase yields the best peak symmetry (
) and isolates the target analyte from non-polar hydrocarbon matrix interferences. -
DB-WAX (Polar): The PEG phase acts as an H-bond donor to the analyte's oxygen atoms, causing massive retention (eluting near the column's thermal limit). The strong, localized interactions lead to slight peak tailing (
), making it less ideal for this specific compound unless resolving it from other highly polar alcohols is required.
Mechanistic Workflow & Decision Tree
The following diagram maps the logical progression from analyte structural profiling to stationary phase selection.
GC-MS method development and column selection workflow for tertiary amides.
Conclusion & Recommendations
For the routine GC-MS analysis of this compound, the DB-1701 (or equivalent mid-polar cyanopropyl phase) is the superior choice . It leverages the analyte's strong dipole moment to pull it away from non-polar matrix interferences while avoiding the excessive retention and peak tailing observed on PEG-based (DB-WAX) columns. HP-5MS remains a viable secondary option for high-throughput screening where matrix complexity is low.
References
-
Title: Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines Source: Tetrahedron, 70(27-28), 4213-4218. (Oldenhuis, N. J., Dong, V. M., & Guan, Z., 2014) URL: [Link]
-
Title: Agilent J&W GC Column Selection Guide Source: Agilent Technologies, Publication 5989-6159EN. URL: [Link]
Sources
Safety Operating Guide
N-benzyl-2-methoxy-N-methylacetamide proper disposal procedures
Operational Guide: Proper Disposal Procedures for N-benzyl-2-methoxy-N-methylacetamide
1. Chemical Profile & Causality of Disposal Strategy this compound (CAS: 139765-14-3) is a tertiary organic amide frequently utilized as a synthetic intermediate and building block in pharmaceutical development [1]. Because of the inherent stability of the amide bond, this compound resists mild environmental hydrolysis and spontaneous degradation. Consequently, improper disposal into municipal sewer systems or standard solid waste streams poses a significant risk of persistent environmental contamination.
To ensure laboratory safety and regulatory compliance, the disposal of this compound must follow a self-validating system rooted in chemical compatibility and thermal destruction. High-temperature incineration is the scientifically and legally mandated method for its final disposal, ensuring complete molecular breakdown into harmless byproducts [2].
Data Presentation: Physicochemical & Waste Profiling
| Parameter | Value | Operational Implication for Disposal |
| Chemical Name | This compound | Primary identifier required for accurate waste manifesting. |
| CAS Number | 139765-14-3 | Essential for Treatment, Storage, and Disposal Facility (TSDF) profiling. |
| Molecular Formula | C11H15NO2 | High carbon/nitrogen content; yields CO2, H2O, and NOx upon combustion. |
| Chemical Class | Tertiary Amide | Stable under neutral conditions; avoid mixing with strong oxidizers. |
| EPA Waste Code | Unlisted (Typically D001 if mixed) | Must be profiled based on the solvent matrix (e.g., flammable, corrosive). |
2. Regulatory Grounding (RCRA Compliance) Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be managed systematically from "cradle to grave" [2]. While this compound is not specifically P-listed (acutely toxic) or U-listed, it is universally regulated as a hazardous organic waste when discarded. This is particularly true because it is almost always dissolved in regulated organic solvents (e.g., methanol, dichloromethane) during research operations [3].
3. Waste Segregation and Routing Workflow Proper segregation at the source is the most critical step in the disposal lifecycle. Mixing incompatible waste streams can lead to exothermic reactions, while mixing non-halogenated amides with halogenated solvents exponentially increases the cost and complexity of final incineration.
Figure 1: Decision tree for this compound waste segregation and routing.
4. Experimental Protocol: Step-by-Step Liquid Waste Consolidation This protocol provides a self-validating methodology for the safe accumulation of liquid waste containing this compound.
-
Step 1: Chemical Compatibility Verification
-
Action: Verify that the target waste carboy contains no strong acids, bases, or oxidizers (e.g., peroxides, nitric acid).
-
Causality: Amides can undergo acid- or base-catalyzed hydrolysis, generating localized heat and pressure. Strong oxidizers can react exothermically with the benzyl and methoxy functional groups, risking a thermal runaway in the closed container.
-
-
Step 2: Solvent Stream Segregation
-
Action: Route the waste into either a "Halogenated" or "Non-Halogenated" waste stream based on the carrier solvent.
-
Causality: Halogenated waste requires specialized incineration equipped with alkaline scrubbers to neutralize hydrogen chloride (HCl) gas produced during combustion. Diluting non-halogenated amide waste with halogenated streams creates unnecessary environmental processing burdens[3].
-
-
Step 3: Primary Containment in HDPE
-
Action: Transfer the liquid into a UN-rated High-Density Polyethylene (HDPE) container equipped with a vented cap.
-
Causality: HDPE's non-polar, highly cross-linked polymer structure provides superior chemical resistance against organic amides and solvents, preventing container degradation and leaching during the RCRA 180-day accumulation period.
-
-
Step 4: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag immediately upon adding the first drop. Explicitly list "this compound" alongside all solvents (e.g., "Methanol 80%, this compound 20%").
-
Causality: Accurate mass-balance tracking is legally mandated. Unidentified chemicals pose severe safety risks to downstream handlers and trigger costly analytical identification protocols [2].
-
5. Solid Waste & Spill Response Protocol In the event of a spill or when disposing of contaminated consumables (e.g., silica gel from chromatography, filter paper, PPE):
-
Step 1: Absorption: Cover liquid spills with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Inert absorbents physically trap the chemical without risk of secondary exothermic reactions.
-
Step 2: Collection: Sweep the saturated absorbent using non-sparking tools and transfer it into a heavy-duty, sealable polyethylene bag or a solid waste drum.
-
Step 3: Consolidation: Label the container as "Hazardous Solid Waste - Contaminated with this compound" and store it in the designated Satellite Accumulation Area (SAA) pending TSDF pickup.
6. The Causality of Thermal Destruction (Incineration) Once the waste is transferred to a licensed TSDF, it undergoes high-temperature incineration. This is not merely a disposal method, but a highly engineered chemical destruction process.
-
Mechanism: The waste is injected into a rotary kiln or liquid-injection incinerator operating at temperatures exceeding 1,000°C (1,832°F).
-
Causality: At these extreme temperatures, the thermal energy vastly exceeds the bond dissociation energies of the C-C, C-N, and C-O bonds within the this compound molecule. The compound is completely oxidized into carbon dioxide (CO2), water vapor (H2O), and nitrogen oxides (NOx).
-
Validation: RCRA regulations mandate that these incinerators achieve a Destruction and Removal Efficiency (DRE) of 99.99% for principal organic hazardous constituents (POHCs), ensuring that virtually zero intact molecules are released into the atmosphere [4]. Post-combustion scrubbers neutralize the NOx before exhaust release, completing the self-validating cycle of environmental protection.
References
-
U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste".[Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories".[Link]
-
National Academies of Sciences, Engineering, and Medicine. "Review of Chemical Agent Secondary Waste Disposal and Regulatory Requirements".[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
